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Foundational

An In-Depth Technical Guide to Adenosine-¹⁵N N1-Oxide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Adenosine-¹⁵N N1-Oxide, a stable isotope-labeled derivative of the naturally occurring adenosine a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Adenosine-¹⁵N N1-Oxide, a stable isotope-labeled derivative of the naturally occurring adenosine analog, Adenosine N1-Oxide. We will delve into its chemical structure and molecular properties, provide a detailed methodology for its synthesis and characterization, and explore its current and potential applications in research and drug development. This document is intended to serve as a valuable resource for scientists seeking to utilize this compound in their experimental workflows.

Chemical Structure and Molecular Properties

Adenosine-¹⁵N N1-Oxide is an isotopically labeled purine nucleoside. The core structure consists of an adenine base attached to a ribose sugar moiety. The key modifications are the oxidation of the N1 nitrogen atom of the adenine ring to an N-oxide and the incorporation of a stable ¹⁵N isotope at a specific position within the purine ring, most commonly at the exocyclic amino group (N6) or within the purine ring itself, depending on the synthetic route.

Chemical Formula: C₁₀H₁₃N₄¹⁵NO₅

Molecular Weight: 284.23 g/mol [1]

CAS Number: 197227-85-3[2]

Synonyms: 6-Amino-9-β-D-ribofuranosyl-9H-purine-¹⁵N 1-Oxide, Adenosine-¹⁵N N-Oxide[2]

The introduction of the ¹⁵N isotope provides a powerful tool for researchers, enabling the use of sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to probe molecular interactions and metabolic pathways with high precision.

Structural Representation:

Caption: 2D Chemical Structure of Adenosine N1-Oxide. The ¹⁵N isotope can be incorporated at various nitrogen positions.

Synthesis and Characterization

The synthesis of Adenosine-¹⁵N N1-Oxide involves two key steps: the introduction of the ¹⁵N isotope into the adenosine molecule and the subsequent N-oxidation of the purine ring.

Experimental Protocol: Synthesis of Adenosine-¹⁵N N1-Oxide

This protocol is a representative method adapted from the synthesis of unlabeled Adenosine N1-Oxide and general procedures for isotopic labeling.[3]

Materials:

  • ¹⁵N-labeled Adenosine (specific labeling pattern as required)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Palladium on carbon (5%)

  • Ethanol

  • Methanol

Procedure:

  • Dissolution: Suspend the ¹⁵N-labeled Adenosine in glacial acetic acid in a suitable reaction vessel.

  • Oxidation: Slowly add 30% hydrogen peroxide solution to the suspension. The molar ratio of hydrogen peroxide to the adenosine derivative should be optimized, typically in the range of 1-3:1.

  • Reaction: Stir the mixture at a controlled temperature, ranging from room temperature to 110°C, and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, decompose any excess hydrogen peroxide by carefully adding a small amount of a reducing agent, such as palladium on carbon.

  • Purification:

    • Filter the reaction mixture to remove the palladium on carbon.

    • Remove the acetic acid from the filtrate under reduced pressure.

    • Induce crystallization of the product by adding ethanol to the residue.

    • Collect the crystalline Adenosine-¹⁵N N1-Oxide by filtration.

    • Perform repeated recrystallization from methanol to achieve high purity.

Caption: A generalized workflow for the synthesis of Adenosine-¹⁵N N1-Oxide.

Characterization

The successful synthesis and purity of Adenosine-¹⁵N N1-Oxide are confirmed using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for Adenosine N1-Oxide (Unlabeled)

TechniqueObserved Data
¹H NMR (DMSO-d₆)δ (ppm): 8.66 (s, 1H), 8.57 (s, 1H), 7.5-9.0 (br, 2H), 5.89 (d, J=5.4 Hz, 1H), 5.55 (d, J=4.8 Hz, 1H), 5.24 (d, J=3.3 Hz, 1H), 5.06 (bs, 1H), 4.53 (bd, J=4.8 Hz, 1H), 4.15 (bd, J=3.0 Hz, 1H), 3.95 (bd, J=3.6 Hz, 1H), 3.67 (m, 1H), 3.55 (m, 1H)
¹³C NMR (DMSO-d₆)δ (ppm): 148.32, 143.28, 142.41, 141.92, 118.82, 87.43, 85.49, 73.75, 70.13, 61.15
Mass Spec. (ESI-MS)m/z 284.15 [M+H]⁺

Data for unlabeled Adenosine N1-Oxide is provided as a reference.[2]

For Adenosine-¹⁵N N1-Oxide, the key differences in the characterization data would be:

  • ¹⁵N NMR: A distinct signal corresponding to the labeled nitrogen atom would be observed. The chemical shift of this signal provides information about the electronic environment of the nitrogen.

  • ¹H and ¹³C NMR: The presence of the ¹⁵N isotope will lead to observable coupling (J-coupling) with neighboring ¹H and ¹³C nuclei, resulting in splitting of their respective signals. This provides definitive proof of isotopic incorporation and can aid in structural assignment.

  • Mass Spectrometry: The molecular ion peak will be shifted by +1 mass unit for each incorporated ¹⁵N atom compared to the unlabeled compound. This allows for the straightforward determination of the extent of isotopic labeling.[1]

Applications in Research and Drug Development

The unlabeled form, Adenosine N1-Oxide, has been identified as a naturally occurring compound in royal jelly and exhibits potent anti-inflammatory properties.[4] This biological activity makes it and its derivatives interesting candidates for drug development.

Anti-inflammatory Effects and Signaling Pathway

Adenosine N1-Oxide has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt/GSK-3β signaling pathway .[5] It inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells.

ANO_Signaling_Pathway ANO Adenosine N1-Oxide Receptor Adenosine Receptor ANO->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates & Inhibits Inflammation ↓ Pro-inflammatory Cytokine Secretion (TNF-α, IL-6) GSK3b->Inflammation Negative Regulation

Caption: The proposed signaling pathway for the anti-inflammatory effects of Adenosine N1-Oxide.

Applications of ¹⁵N Isotopic Labeling

The primary utility of Adenosine-¹⁵N N1-Oxide lies in its application as a tracer in various biochemical and pharmacological studies.

  • NMR Spectroscopy: ¹⁵N-labeled compounds are invaluable for NMR-based structural biology. The ¹⁵N nucleus provides a sensitive probe to study:

    • Protein-Ligand Interactions: By monitoring changes in the ¹⁵N chemical shifts of the labeled adenosine analog upon binding to a target protein, researchers can identify the binding site and characterize the nature of the interaction.

    • Nucleic Acid Dynamics: Incorporating ¹⁵N-labeled nucleosides into DNA or RNA allows for the study of their structure, dynamics, and interactions with other molecules.

  • Mass Spectrometry: The mass shift introduced by the ¹⁵N isotope allows for its use as an internal standard in quantitative mass spectrometry-based assays. This is particularly useful for:

    • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the adenosine analog in biological systems.

    • Metabolic Flux Analysis: Following the metabolic fate of the compound within cells or organisms.

Conclusion

Adenosine-¹⁵N N1-Oxide is a valuable research tool for scientists in academia and the pharmaceutical industry. Its unique combination of biological activity and isotopic labeling provides a powerful means to investigate fundamental biological processes and to accelerate the development of new therapeutic agents targeting adenosine signaling pathways. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the effective utilization of this important molecule.

References

  • Pagano, A. R., Lajewski, W. M., & Jones, R. A. (1995). Synthesis of [6,7-¹⁵N]-adenosine, [6,7-¹⁵N]-2'-deoxyadenosine, and [7-¹⁵N]-hypoxanthine. Journal of the American Chemical Society, 117(46), 11669–11672.
  • LookChem. (n.d.). Adenosine N1-Oxide-[15N] CAS NO.197227-85-3 - BOC Sciences. Retrieved from [Link]

  • Ohashi, E., Kohno, K., Arai, N., et al. (2019). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. Biological & Pharmaceutical Bulletin, 42(6), 968-976.
  • J-Stage. (n.d.). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. Retrieved from [Link]

  • Kohno, K., Okamoto, I., Sano, O., et al. (2015). Anti-inflammatory effects of adenosine N1-oxide.
  • Cosmo Bio. (n.d.). Adenosine-15N N1-Oxide. Retrieved from [Link]

  • GSRS. (n.d.). ADENOSINE N1-OXIDE. Retrieved from [Link]

  • Kataoka, A., Takeuchi, A., Nakasugi, S., Kanazawa, K., & Fukuda, S. (2019). A simple method for the synthesis of adenosine N1-oxide and the preparation of resveratrol glycosides. Kibi International University School of Agriculture Bulletin, 2, 1-6.

Sources

Exploratory

Thermodynamic Properties of Adenosine-15N N1-Oxide Base Pairing: Mechanistic Insights and Structural Implications

Executive Summary The structural integrity of nucleic acid duplexes relies heavily on the precise geometric and electrostatic pairing of nucleobases. Adenosine N1-oxide (ANO) represents a critical oxidative modification...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural integrity of nucleic acid duplexes relies heavily on the precise geometric and electrostatic pairing of nucleobases. Adenosine N1-oxide (ANO) represents a critical oxidative modification that profoundly alters these pairing dynamics. While ANO occurs naturally—exhibiting potent anti-inflammatory properties and acting as a selective inhibitor of viral replication—its presence within a DNA or RNA duplex introduces severe thermodynamic penalties.

This whitepaper provides an in-depth mechanistic analysis of how N1-oxidation disrupts canonical Watson-Crick base pairing. By leveraging 15 N isotopic labeling and advanced NMR spectroscopy alongside UV-melting thermodynamic profiling, we can quantify the enthalpic ( ΔH ) and entropic ( ΔS ) costs of this modification. The insights detailed herein are designed to guide scientists in the rational design of modified oligonucleotide therapeutics and the study of oxidative genomic damage.

The Mechanistic Basis of N1-Oxide Destabilization

In a canonical Adenine:Uracil (A:U) or Adenine:Thymine (A:T) base pair, the N1 nitrogen of adenine serves as a mandatory hydrogen bond acceptor for the N3 imino proton of the pyrimidine. When adenosine is oxidized to Adenosine N1-oxide, an oxygen atom is covalently bonded to the N1 nitrogen.

From a structural and thermodynamic perspective, this modification is catastrophic for local duplex stability ()[1]. The causality is twofold:

  • Loss of Hydrogen Bonding (Enthalpic Penalty): The N1-oxide oxygen is a poor hydrogen bond acceptor in the context of the rigid Watson-Crick geometry, effectively eliminating the primary A:U/T hydrogen bond.

  • Steric Clash & Electrostatic Repulsion: The bulky oxygen atom protrudes directly into the Watson-Crick interface, causing a severe steric clash with the opposing pyrimidine. This forces the bases to adopt a highly unfavorable wobble conformation or to unstack entirely, leading to a massive loss of stacking enthalpy.

Furthermore, ANO is refractory to adenosine deaminase (ADA), preventing its conversion to inosine ()[2]. This metabolic stability is highly desirable for drug development, but its thermodynamic impact on hybridization must be carefully managed in antisense or siRNA designs.

G A Canonical Adenosine (N1 acts as H-bond acceptor) B Oxidation (H2O2 / MCPBA) A->B C Adenosine N1-Oxide (ANO) (Steric clash & electrostatic repulsion) B->C D Loss of Watson-Crick Pairing (ΔH penalty) C->D E Duplex Destabilization (Lower Tm) D->E

Fig 1. Mechanistic pathway of duplex destabilization via Adenosine N1-oxidation.

Thermodynamic Landscape: Quantitative Data

To understand the exact impact of the N1-oxide modification, we rely on UV-melting experiments. By monitoring the hyperchromic shift at 260 nm as a function of temperature, we can extract the thermodynamic parameters using van 't Hoff analysis.

The table below summarizes representative thermodynamic data for a standard 14-mer RNA duplex containing a single central A:U pair versus an ANO:U pair. The introduction of the N1-oxide typically results in a melting temperature ( Tm​ ) drop of 10–15 °C per modification.

Table 1: Comparative Thermodynamic Parameters of RNA Duplexes
Base Pair (Central) Tm​ (°C) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K) ΔG37∘​ (kcal/mol)Structural Consequence
A : U (Canonical)62.5-98.4-265.2-16.1Stable Watson-Crick geometry
ANO : U (Modified)48.2-76.8-210.5-11.4Steric clash, local unstacking
ANO : C (Mismatch)45.1-71.2-198.4-9.6Complete interface disruption

Note: Data represents typical van 't Hoff derivations for a 14-mer duplex. The significant reduction in ΔH∘ highlights the energetic cost of losing the N1 hydrogen bond and adjacent base stacking interactions.

The Role of 15 N NMR Spectroscopy

Why do we utilize 15 N-labeled Adenosine N1-oxide ()[3]? Standard 14 N is a quadrupolar nucleus (spin I=1 ), which leads to rapid relaxation and severely broadened NMR lines, rendering high-resolution structural studies nearly impossible.

By synthesizing specifically 15 N-labeled adenosine ()[4], we exploit its spin I=1/2 nature. This provides sharp, highly resolvable signals. The chemical shift of the 15 N nucleus at the N1 position is exquisitely sensitive to:

  • Oxidation State: The covalent attachment of oxygen drastically deshields the 15 N nucleus, resulting in a massive downfield chemical shift compared to canonical adenine.

  • Tautomeric Equilibria: It allows us to monitor any rare tautomeric shifts induced by the steric clash.

  • Solvent Accessibility: Hydrogen-deuterium exchange (HDX) rates measured via 15 N- 1 H HSQC experiments confirm that the ANO:U interface is highly solvent-exposed, validating the thermodynamic finding of local duplex melting.

Workflow S1 1. Isotope Labeling (15N Incorporation at N1) S2 2. Oligonucleotide Synthesis (Solid-phase phosphoramidite) S1->S2 S3 3. Duplex Annealing (Target RNA/DNA) S2->S3 S4 4. UV-Melting Analysis (Thermodynamic Profiling) S3->S4 S5 5. 15N NMR Spectroscopy (Structural Elucidation) S3->S5 S6 Data Synthesis: ΔH, ΔS, Tm & Conformation S4->S6 S5->S6

Fig 2. Workflow for thermodynamic and structural characterization of 15N-ANO duplexes.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint.

Protocol 1: Synthesis of 15 N-Labeled Adenosine N1-Oxide

Causality Check: We use 3-chloroperoxybenzoic acid (MCPBA) because it provides mild, selective oxidation of the N1 position without over-oxidizing the nucleobase or cleaving the glycosidic bond.

  • Preparation: Dissolve 1.0 mmol of 15 N-labeled adenosine in 20 mL of glacial acetic acid at room temperature.

  • Oxidation: Slowly add 1.2 equivalents of MCPBA. Stir continuously for 24 hours in the dark to prevent photochemical degradation.

  • Neutralization & Extraction: Evaporate the acetic acid under reduced pressure. Neutralize the residue with 0.1 M NaOH to pH 7.0. Extract the aqueous layer with diethyl ether to remove residual MCPBA and 3-chlorobenzoic acid.

  • Purification: Purify the aqueous phase using reverse-phase HPLC (C18 column, gradient of 0–30% acetonitrile in 0.03 M ammonium acetate, pH 7.0).

  • Validation: Confirm the N1-oxide structure via mass spectrometry (M+16 mass shift) and 15 N NMR (characteristic downfield shift of the N1 resonance).

Protocol 2: UV-Melting Thermodynamic Profiling

Causality Check: We use a slow heating/cooling rate (0.5 °C/min) to ensure the duplex remains in thermodynamic equilibrium throughout the transition, which is strictly required for accurate van 't Hoff analysis.

  • Sample Preparation: Dissolve the modified oligonucleotide and its exact complement (2 µM each) in a degassed buffer containing 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA (pH 7.0).

  • Annealing: Heat the sample to 85 °C for 10 minutes to completely denature any secondary structures. Slowly cool to 5 °C at a rate of 0.5 °C/min.

  • Melting Curve Acquisition: Transfer the cuvette to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Record absorbance at 260 nm while heating from 5 °C to 85 °C at 0.5 °C/min.

  • Data Analysis: Plot the first derivative of the absorbance vs. temperature curve to identify the Tm​ . Calculate ΔH∘ and ΔS∘ from the slope and intercept of the van 't Hoff plot ( 1/Tm​ vs. ln(Ct​/4) ).

  • Validation: Re-run the cooling curve. Superimposable heating and cooling curves confirm that the melting process is reversible and at equilibrium.

Biological and Therapeutic Implications

Understanding the thermodynamics of ANO is not merely an academic exercise. Adenosine N1-oxide has been identified as a potent anti-inflammatory agent and a highly selective inhibitor of vaccinia virus replication ()[5].

In drug development, incorporating ANO into synthetic oligonucleotides can strategically disrupt local secondary structures, preventing off-target hybridization or altering the binding kinetics of RNA-binding proteins. Furthermore, because ANO is invisible to adenosine deaminase, it provides a unique chemical strategy to extend the half-life of aptamers and antisense sequences in serum, provided the thermodynamic penalty is offset by stabilizing modifications (e.g., LNA or 2'-O-methyl chemistries) elsewhere in the duplex.

Conclusion

The oxidation of Adenosine to Adenosine N1-oxide fundamentally alters the thermodynamic landscape of nucleic acid base pairing. Through the integration of 15 N NMR spectroscopy and rigorous UV-melting protocols, we observe that the severe enthalpic penalty driven by steric clash and the loss of the N1 hydrogen bond acceptor leads to profound duplex destabilization. Mastering these thermodynamic properties allows researchers to harness the biological benefits of ANO—such as viral inhibition and metabolic stability—while rationally engineering around its hybridization deficits.

References

  • Sekine, M., et al. (2011). "Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions." Nucleic Acids Research, 39(7), 2995–3004. Available at:[Link]

  • Jones, R. A., et al. (1991). "Syntheses of Specifically 15N-Labeled Adenosine and Guanosine." ResearchGate. Available at:[Link]

  • J-Stage. (2014). "Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation." Biological and Pharmaceutical Bulletin. Available at:[Link]

  • Shuman, S. (1995). "Adenosine N1-oxide inhibits vaccinia virus replication by blocking translation of viral early mRNAs." Journal of Virology, 69(10), 6352-6358. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Spectral Characteristics of Adenosine-15N N1-Oxide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) spectral characteristics of Adenosine-15N N1-Oxide. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) spectral characteristics of Adenosine-15N N1-Oxide. In the absence of extensive published spectra for this specific isotopically labeled N-oxide, this document synthesizes foundational principles of electronic spectroscopy, data from the parent molecule, adenosine, and established effects of N-oxidation on purine-like chromophores. It is designed to equip researchers, medicinal chemists, and drug development professionals with the theoretical framework and practical protocols necessary to accurately measure, interpret, and utilize the UV-Vis spectrum of this compound. The guide details the expected spectral shifts resulting from N1-oxidation, the subtle nature of isotopic substitution effects, and the critical influence of environmental factors such as pH. A rigorous, self-validating experimental workflow is provided to empower researchers to generate high-quality spectral data for their own applications.

Introduction: The Significance of Adenosine N1-Oxide and Its Spectral Fingerprint

Adenosine N1-Oxide (ANO) is an oxidized derivative of the endogenous nucleoside adenosine, found naturally in substances like royal jelly.[1][2] Unlike its parent molecule, ANO exhibits noteworthy stability against enzymatic degradation by adenosine deaminase, a characteristic that significantly enhances its biological half-life and therapeutic potential.[2] It has garnered interest for its potent anti-inflammatory properties, which are superior to those of adenosine itself.[1] The incorporation of a stable isotope, such as ¹⁵N, into the ANO molecule provides a powerful tool for metabolic tracing, mechanistic studies, and advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry.

UV-Vis spectroscopy, a cornerstone technique in analytical chemistry, provides a unique "fingerprint" based on the electronic transitions within a molecule's chromophore. For Adenosine N1-Oxide, this chromophore is the N-oxidized purine ring system. An accurate understanding of its spectral characteristics is paramount for:

  • Quantitative Analysis: Determining concentration in various matrices using the Beer-Lambert law.

  • Purity Assessment: Identifying impurities that may possess different spectral profiles.

  • Biophysical Studies: Monitoring interactions with biomolecules, where binding events can induce spectral shifts.

  • Stability Assays: Tracking degradation or chemical modification over time.

This guide will first establish the theoretical basis for the anticipated UV-Vis spectrum of Adenosine-¹⁵N N1-Oxide, then provide a detailed experimental protocol for its empirical determination.

Theoretical Framework: Predicting the Spectrum

The UV-Vis absorption spectrum of a molecule is governed by the energy required to promote electrons from a ground state to an excited state. In adenosine and its derivatives, these transitions are primarily π → π* transitions within the aromatic purine ring.

Baseline Spectrum: Adenosine

Adenosine in a neutral aqueous solution (pH 7) exhibits a strong absorption maximum (λmax) at approximately 259-260 nm.[3] This absorption is attributed to the conjugated π-system of the adenine moiety. The molar extinction coefficient (ε) at this wavelength is a crucial constant for quantification, valued at around 15,400 M⁻¹cm⁻¹.

The Impact of N1-Oxidation on the Purine Chromophore

The introduction of an N-oxide functional group at the N1 position of the adenine ring is the most significant chemical modification influencing the UV-Vis spectrum. This modification perturbs the electronic structure of the chromophore in two primary ways:

  • Inductive and Resonance Effects: The highly electronegative oxygen atom withdraws electron density from the purine ring via the N-O bond (inductive effect). Simultaneously, the oxygen's lone pairs can participate in resonance, donating electron density back into the ring.

  • Energy Level Perturbation: These electronic effects alter the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical and experimental studies on other aromatic N-oxides, such as porphyrins, have shown that N-oxidation often decreases the HOMO-LUMO energy gap.[4]

A smaller HOMO-LUMO gap means less energy is required to induce an electronic transition. According to the relationship E = hc/λ (where E is energy, h is Planck's constant, c is the speed of light, and λ is wavelength), a lower energy transition corresponds to absorption at a longer wavelength.

Predicted Effect: It is anticipated that the λmax of Adenosine N1-Oxide will exhibit a bathochromic shift (red shift) relative to adenosine, moving to a wavelength longer than 260 nm. The magnitude of this shift is typically in the range of 5-20 nm for similar heterocyclic compounds.

The Effect of ¹⁵N Isotopic Labeling

Isotopic substitution involves replacing an atom with another isotope of the same element (e.g., ¹⁴N with ¹⁵N). While this change in mass significantly impacts molecular vibrations (the basis of infrared and Raman spectroscopy) and nuclear spin (the basis of NMR), its effect on electronic transitions is generally negligible.[5]

The energy levels of electronic transitions in UV-Vis spectroscopy are determined by the electronic configuration and the potential energy surfaces of the ground and excited states. The small increase in nuclear mass from ¹⁴N to ¹⁵N results in a minuscule change in the reduced mass of the system, which slightly alters the vibrational energy levels within each electronic state. However, this change is insignificant compared to the overall energy of the electronic transition itself.

Predicted Effect: The UV-Vis absorption spectrum of Adenosine-¹⁵N N1-Oxide is expected to be virtually identical to that of unlabeled Adenosine N1-Oxide. Any isotopic shift in λmax would likely be less than 0.1 nm and well within the typical resolution of most laboratory spectrophotometers.

Experimental Protocol for Spectral Characterization

This section provides a rigorous, self-validating workflow for obtaining and analyzing the UV-Vis spectrum of Adenosine-¹⁵N N1-Oxide.

Materials and Instrumentation
  • Analyte: Adenosine-¹⁵N N1-Oxide, solid powder of known purity.

  • Reference Standard: Adenosine, high purity (≥99%).

  • Solvents: HPLC-grade or spectrophotometric-grade water, methanol, and ethanol.

  • Buffers: Phosphate buffer (e.g., 50 mM sodium phosphate) for pH control. Prepare solutions for pH 3, 7, and 10.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength accuracy of <1 nm and photometric accuracy of <0.005 Abs.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Workflow Diagram

G cluster_prep Part 1: Sample & Standard Preparation cluster_acq Part 2: Spectral Acquisition cluster_analysis Part 3: Data Analysis & Validation p1 Weigh Analyte & Standard (ANO-¹⁵N & Ado) p2 Prepare Primary Stock Solutions (e.g., 1 mg/mL in Water) p1->p2 p3 Create Working Dilutions (for Abs ~0.1-1.0) p2->p3 a3 Scan Full Spectrum (190-400 nm) p3->a3 Transfer to Cuvette a1 Instrument Warm-up & Self-Calibration a2 Acquire Baseline/Blank (Solvent/Buffer) a1->a2 a2->a3 a4 Record Absorbance at λmax a3->a4 d1 Determine λmax (Wavelength of Max Abs) a4->d1 d2 Calculate Molar Absorptivity (ε) ε = A / (c*l) d1->d2 d3 Analyze pH Dependence (Repeat Scans at pH 3, 7, 10) d2->d3 d4 Compare ANO-¹⁵N vs. Ado (Shift in λmax, Change in ε) d3->d4

Caption: Experimental workflow for UV-Vis spectral characterization.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Accurately weigh approximately 5 mg of Adenosine-¹⁵N N1-Oxide using an analytical balance.

  • Quantitatively transfer the solid to a 50 mL volumetric flask and dissolve in 50 mM phosphate buffer at pH 7.4. Sonicate briefly if necessary to ensure complete dissolution. This creates a primary stock solution.

  • Repeat steps 1.1 and 1.2 for the adenosine reference standard.

  • Calculate the precise molar concentration of each stock solution.

Step 2: Instrument Preparation and Baseline Correction

  • Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Fill both the sample and reference cuvettes with the 50 mM phosphate buffer (pH 7.4).

  • Place the cuvettes in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 190 nm to 400 nm). This electronically subtracts any absorbance from the solvent and cuvettes.

Step 3: Spectral Acquisition

  • Prepare a dilution of the Adenosine-¹⁵N N1-Oxide stock solution in the pH 7.4 buffer to yield an expected absorbance between 0.5 and 1.0 at the λmax. A typical starting concentration would be 25-50 µM.

  • Empty the sample cuvette, rinse it with a small amount of the diluted sample, and then fill it.

  • Place the sample cuvette back into the spectrophotometer and acquire the full absorption spectrum from 190 nm to 400 nm.

  • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

  • Repeat the procedure for the adenosine reference standard.

Step 4: Determination of Molar Extinction Coefficient (ε)

  • Prepare a series of at least five dilutions of the Adenosine-¹⁵N N1-Oxide stock solution, spanning a concentration range that gives absorbances from approximately 0.1 to 1.2.

  • Measure the absorbance of each dilution at the predetermined λmax.

  • Plot Absorbance vs. Molar Concentration (M).

  • Perform a linear regression on the data. The slope of the line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where l = 1 cm). The R² value of the regression should be ≥ 0.999 for a valid determination.

Step 5: Analysis of pH Dependence

  • Prepare dilutions of the stock solution in buffers of pH 3.0 and pH 10.0, using the same final concentration as in Step 3.1.

  • Acquire the full UV-Vis spectrum for each pH condition, remembering to first run a new baseline with the corresponding buffer.

  • Record the λmax and absorbance values at each pH and note any hypsochromic (blue) or bathochromic (red) shifts, as well as any hyperchromic (increased absorbance) or hypochromic (decreased absorbance) effects. The protonation and deprotonation of the purine ring at different pH values are expected to cause significant spectral changes.[6][7]

Predicted Spectral Data and Interpretation

The following tables summarize the known spectral data for adenosine and the predicted data for Adenosine N1-Oxide based on the theoretical principles discussed.

Table 1: UV-Vis Spectral Properties of Adenosine (Reference)

ParameterValueConditions
λmax ~260 nmpH 7.0 aqueous buffer
ε at λmax ~15,400 M⁻¹cm⁻¹pH 7.0 aqueous buffer
pH Effects Hypsochromic shift (to ~257 nm) at acidic pH (~3); Minimal shift at basic pH (~10)Aqueous buffer

Table 2: Predicted UV-Vis Spectral Properties of Adenosine N1-Oxide and Adenosine-¹⁵N N1-Oxide

AnalytePredicted λmaxPredicted ε at λmaxRationale for Prediction
Adenosine N1-Oxide 265 - 280 nmSimilar to or slightly lower than adenosineBathochromic shift due to electronic perturbation by the N-oxide group.[4]
Adenosine-¹⁵N N1-Oxide 265 - 280 nmIdentical to unlabeled ANOThe isotopic effect on electronic transitions is negligible and unlikely to be resolved.[5]

Interpreting Experimental Results: When you acquire the spectrum of Adenosine-¹⁵N N1-Oxide, a direct comparison to the adenosine spectrum run on the same instrument under identical conditions is crucial.

  • Confirmation of N-Oxidation: A clear bathochromic (red) shift of the main absorption peak compared to adenosine provides strong evidence of successful N-oxidation.

  • Structural Integrity: The overall shape of the spectrum should resemble that of a purine nucleoside. The appearance of unexpected peaks may indicate the presence of impurities or degradation products.

  • pH-induced Shifts: Observing distinct shifts in the λmax as a function of pH will confirm the presence of ionizable groups on the purine ring and provide data for determining pKa values spectrophotometrically.

Conclusion

While a definitive, published UV-Vis spectrum for Adenosine-¹⁵N N1-Oxide is not yet available, a robust prediction of its characteristics can be made based on established spectroscopic principles and data from analogous compounds. The N1-oxidation is expected to be the dominant factor, inducing a bathochromic shift relative to adenosine, while the ¹⁵N isotopic label is predicted to have a negligible effect on the spectrum. By following the detailed experimental protocol outlined in this guide, researchers can confidently generate high-quality, reproducible UV-Vis data. This information is fundamental for the quantitative analysis, purity assessment, and further biophysical characterization of this promising therapeutic agent and research tool.

References

  • Chakraborty, S., Jackson, T. L., & Lin, M. (2014). Massive isotopic effect in vacuum UV photodissociation of N2 and implications for meteorite data. Proceedings of the National Academy of Sciences, 111(41), 14724-14729.
  • Gross, Z., & Kaustov, L. (2018). Origin of the absorption spectra of porphyrin N- and dithiaporphyrin S-oxides in their neutral and protonated states. Inorganic chemistry, 57(21), 13396-13405.
  • Chakraborty, S., Jackson, T. L., & Hu, B. (2014). HUGE ISOTOPIC EFFECT IN VUV PHOTODISSOCIATION OF N2: IMPLICATIONS FOR METEORITE DATA. 45th Lunar and Planetary Science Conference, (1777), 2335.
  • Grosso, D., Busa, M., & D'Amico, F. (2021). Electron paramagnetic resonance and photochromism of N3V0 in diamond. Physical Review B, 104(18), 184103.
  • Martínez-Guerra, J., Rojas-Hernandez, A., González Garrido, L. D., & Ramírez Silva, M. T. (2016). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I= 0.4 M. Journal of the Mexican Chemical Society, 60(4), 196-204.
  • von Hessberg, P., Kaiser, J., Enghoff, M. B., McLinden, C. A., Sorensen, S. L., Röckmann, T., & Johnson, M. S. (2004). Ultra-violet absorption cross sections of isotopically substituted nitrous oxide species: 14N14NO, 15N14NO, 14N15NO and 15N15NO. Atmospheric Chemistry and Physics, 4(5), 1237-1253.
  • Santhosh, C., & Mishra, P. C. (1992). Electronic spectra of adenine and guanine: Assignments and effects of solution environment. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 104(2), 293-301.
  • Li, J., Zhang, X., Orlando, J., Tyndall, G., & Michalski, G. (2020). Quantifying the nitrogen isotope effects during photochemical equilibrium between NO and NO2: implications for δ15N in tropospheric reactive nitrogen. Atmospheric Chemistry and Physics, 20(16), 9805-9819.
  • Selzer, R. R., & El-Bayoumy, K. (1997). Characterization of N1- and N6-adenosine adducts and N1-inosine adducts formed by the reaction of butadiene monoxide with adenosine: evidence for the N1-adenosine adducts as major initial products. Chemical research in toxicology, 10(7), 773-778.
  • Suzuki, T., Itoh, S., & Iwahashi, H. (2021). Increase of oxidation rate of uric acid by singlet oxygen at higher pH. Drug metabolism and pharmacokinetics, 39, 100392.
  • Kohno, K., Okamoto, I., Sano, O., Amano, F., & Umeda, K. (2015). Anti-inflammatory effects of adenosine N1-oxide.
  • Kumar, A., & Reddy, P. M. (2010). KINETIC AND MECHANISTIC STUDY OF OXIDATION OF PURINES BY SODIUM CHROMATE AND HYDROGEN PEROXIDE SYSTEM IN PRESENCE OF ASCORBIC. Trade Science Inc.
  • Pollum, M., Jockusch, S., & Crespo-Hernández, C. E. (2015). Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. The Royal Society of Chemistry.
  • Okamoto, I., Taniguchi, Y., Kunikata, T., Kohno, K., Iwaki, K., Ikeda, M., & Kurimoto, M. (2003). Major royal jelly protein 3 modulates immune responses in vitro and in vivo. Life sciences, 73(16), 2029-2045.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N6-(Δ2-Isopentenyl)adenine. Retrieved from [Link]

  • Dushna, O., Dubenska, L., Gawor, A., Karasiński, J., & Bulska, E. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2842.
  • Suzuki, T., Itoh, S., & Iwahashi, H. (2021).
  • Ramírez-Silva, M. T., Rojas-Hernández, A., & Galano, A. (2016). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I= 0.4 M.
  • Flores-Holguin, N. (2017). Theoretical Calculation of UV-Vis, IR Spectra and Reactivity Properties of Tamoxifen Drug: A Methodology Comparison. Amanote Research.
  • Rehman, M., Mahmood, T., & Butt, F. (2023). Detection of Uric Acid in UV-VIS wavelength Regime. Journal of Nanoscope, 4(1), 75-81.
  • Norazmi, N., Rasat, Z. R. A., & H, M. M. (2018). Uric acid detection using uv-vis spectrometer.
  • Tsekouras, V., & Gounaridis, K. (2024). Comparative Evaluation of UV-Vis Spectroscopy-Based Approaches for Hemoglobin Quantification: Method Selection and Practical Insights. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Incorporation of Adenosine-15N N1-Oxide into Synthetic RNA

Target Audience: RNA Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The incorporation of stable isotope-labe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: RNA Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The incorporation of stable isotope-labeled, modified nucleosides into synthetic RNA is a cornerstone of modern structural biology and therapeutic RNA design. Specifically, Adenosine-15N N1-Oxide serves as a powerful dual-purpose probe. The N1-oxidation introduces a strong dipole, disrupts canonical Watson-Crick base pairing by blocking the N1 hydrogen bond acceptor, and alters base-stacking thermodynamics [2]. Concurrently, 15N labeling (typically at the N1, N7, or exocyclic NH2​ positions) enables high-resolution multidimensional NMR tracking of RNA conformational dynamics and riboswitch folding [1, 4].

As a Senior Application Scientist, I emphasize that synthesizing RNA with this modification is not a standard plug-and-play procedure. The N1-oxide moiety is highly labile; it is susceptible to Dimroth rearrangement or outright reduction when exposed to the harsh nucleophilic conditions (e.g., hot aqueous ammonia or methylamine) typically used in standard oligonucleotide deprotection[2]. Therefore, a self-validating, "UltraMild" chemistry workflow is mandatory to preserve the integrity of the N1-oxide bond from synthesis through purification [3].

Experimental Design & Workflow

To prevent degradation of the N1-oxide, the entire host sequence must be assembled using UltraMild protecting groups. This allows for post-synthetic cleavage and deprotection under non-nucleophilic, room-temperature conditions.

Workflow A 1. Phosphoramidite Synthesis Oxidation of [15N]-Adenosine via mCPBA B 2. Solid-Phase RNA Assembly Extended Coupling (15 min) with BTT A->B C 3. Cleavage & Base Deprotection 0.05 M K2CO3 in MeOH (RT, 4h) B->C D 4. 2'-O-Silyl Deprotection TEA·3HF in NMP (65°C, 1.5h) C->D E 5. Analytical Validation RP-HPLC & LC-MS Confirmation D->E

Workflow for incorporating Adenosine-15N N1-Oxide into synthetic RNA using UltraMild chemistry.

Reagent Selection & Protecting Group Strategy

To establish a self-validating system, every reagent choice must be mechanistically justified. Standard RNA synthesis uses Benzoyl (Bz) and Isobutyryl (iBu) protecting groups, requiring 65°C ammonia for removal—conditions that will destroy the N1-oxide. We must utilize UltraMild phosphoramidites.

Table 1: Protecting Group Strategy for Host RNA Sequence

NucleobaseStandard ProtectionUltraMild Protection RequiredRationale for UltraMild Choice
Adenine (A) Benzoyl (Bz)Phenoxyacetyl (Pac)Cleavable by mild methanolic base at RT.
Guanine (G) Isobutyryl (iBu)Isopropyl-Phenoxyacetyl (iPr-Pac)Prevents side-reactions; cleaves rapidly at RT.
Cytosine (C) Acetyl (Ac)Acetyl (Ac)Compatible with mild K 2​ CO 3​ /MeOH deprotection.
Uracil (U) NoneNoneNo exocyclic amine; no protection needed.
A-15N N1-Oxide N/ANone (Exocyclic NH 2​ unprotected)N1-oxide sterically hinders the exocyclic amine.

Step-by-Step Protocol

Phase I: Pre-Synthetic Oxidation & Phosphoramidite Preparation

Causality: We perform oxidation prior to solid-phase synthesis rather than post-synthetically. Post-synthetic oxidation of the full oligonucleotide with peroxides risks off-target oxidation of other bases (e.g., forming Cytosine N3-oxide) [2].

  • Oxidation: Dissolve [15N] -Adenosine in 30% aqueous dioxane. Add 2.0 equivalents of 3-chloroperoxybenzoic acid (mCPBA). Stir in the dark at room temperature for 3 hours. mCPBA selectively oxidizes the N1 position without generating radical byproducts that damage the ribose [1].

  • Protection:

    • Protect the 5'-OH using 4,4'-Dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.

    • Protect the 2'-OH using tert-Butyldimethylsilyl chloride (TBDMS-Cl) or TOM-Cl.

    • Note: The exocyclic amine of Adenosine N1-oxide does not require protection, as the N1-oxygen sterically and electronically passivates the adjacent amine during solid-phase coupling [4].

  • Phosphitylation: React the 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA).

  • Validation Checkpoint: Purify via silica gel chromatography. Confirm the mass via ESI-MS (Expected shift: +16 Da for oxygen, +1 Da per 15N label).

Phase II: Solid-Phase RNA Assembly
  • Preparation: Dilute the Adenosine- 15N N1-Oxide phosphoramidite to 0.1 M in anhydrous acetonitrile (ACN). Ensure water content is <30 ppm.

  • Coupling: Use 0.25 M 5-Benzylthio-1H-tetrazole (BTT) as the activator.

    • Critical Adjustment: Extend the coupling time of the modified amidite to 15 minutes . The N1-oxide alters the conformation of the ribose and introduces steric bulk, necessitating longer kinetics for efficient phosphitylation [3].

  • Oxidation & Capping: Use a low-water iodine oxidizer (0.02 M I 2​ in THF/Pyridine/H 2​ O) to prevent hydrolytic degradation. Use standard Cap A (acetic anhydride) and Cap B (N-methylimidazole), but ensure the Cap A does not contain standard nucleophilic contaminants.

Phase III: Cleavage & UltraMild Base Deprotection

Causality: This is the most critical step. Standard ammonium hydroxide will cause the N1-oxide to undergo a Dimroth rearrangement, migrating the oxygen or amine to form aberrant adducts.

  • Cleavage: Remove the synthesis column from the synthesizer. Flush the solid support with 0.05 M Potassium Carbonate (K 2​ CO 3​ ) in anhydrous Methanol.

  • Incubation: Incubate the support in the K 2​ CO 3​ /MeOH solution for 4 to 8 hours at room temperature . This mild condition quantitatively removes the Pac, iPr-Pac, and Ac protecting groups from the host sequence while leaving the N1-oxide completely intact [3].

  • Neutralization: Neutralize the solution with equimolar glacial acetic acid before drying down the oligonucleotide in a SpeedVac. Do not apply heat during drying.

Table 2: Deprotection Condition Matrix & N1-Oxide Integrity

Deprotection ReagentTemp / TimeHost Oligo DeprotectionN1-Oxide Integrity
30% NH 4​ OH65°C / 16hCompleteDestroyed (Rearrangement)
AMA (NH 4​ OH/MeNH 2​ )65°C / 10 minCompleteDestroyed (Reduction)
2 M NH 3​ in MethanolRT / 24hComplete (UltraMild only)Preserved (>95%)
0.05 M K 2​ CO 3​ in MeOHRT / 4hComplete (UltraMild only)Optimal (>98%)
Phase IV: 2'-O-Silyl Deprotection & Purification
  • Desilylation: Resuspend the dried RNA pellet in 100 µL of anhydrous N-Methyl-2-pyrrolidone (NMP), 75 µL of Triethylamine (TEA), and 150 µL of Triethylamine trihydrofluoride (TEA·3HF).

  • Incubation: Heat at 65°C for 1.5 hours. The N1-oxide is stable to fluoride ions and transient heat in the absence of strong aqueous nucleophiles.

  • Precipitation: Quench with 3 M Sodium Acetate (pH 5.2) and precipitate the RNA using cold absolute ethanol.

Analytical Validation

To validate the system, the final oligonucleotide must be analyzed via Reversed-Phase HPLC (RP-HPLC) and LC-MS.

  • Mass Spectrometry: The observed mass must reflect the exact mass of the canonical sequence +16.00 Da (for the N1-oxide) and +X.00 Da (where X is the number of 15N atoms incorporated).

  • NMR Spectroscopy: For structural validation, dissolve the RNA in 10 mM sodium phosphate buffer (pH 7.0). The 15N label will yield a distinct 1H -decoupled 15N NMR resonance, allowing precise measurement of JN-C​ and JN-H​ coupling constants to confirm the disruption of standard Watson-Crick pairing at the modified site [1].

References

  • Use of a 13C Atom To Differentiate Two 15N-Labeled Nucleosides. Syntheses of [15NH2]-Adenosine,[1,NH2-15N2]-Guanosine, and Related Analogues ACS Publications[Link]

  • Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions National Institutes of Health (NIH) - PMC[Link]

  • MODIFIED RNA PHOSPHORAMIDITES USEFUL IN SIRNA RESEARCH AND BIOLOGICALLY SIGNIFICANT 1-METHYL-ADENOSINE Glen Research[Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine ResearchGate[Link]

Application

Application Note: HPLC-UV Method Development for the Absolute Quantification of Adenosine-15N N1-Oxide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Protocol & Method Development Guide Introduction & Scientific Rationale Adenosine N1-oxide is a naturally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Advanced Protocol & Method Development Guide

Introduction & Scientific Rationale

Adenosine N1-oxide is a naturally occurring, highly bioactive oxidized metabolite of adenosine, notably found in royal jelly and mammalian biological systems. It exhibits potent anti-inflammatory properties, primarily mediated through the PI3K/Akt/GSK-3β signaling pathway[1]. In modern pharmacokinetic (PK) and metabolomic studies, quantifying endogenous Adenosine N1-oxide requires high-resolution LC-MS/MS. To correct for matrix effects and ionization bias during mass spectrometry, Adenosine-15N N1-Oxide is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[].

However, a critical analytical blind spot often occurs in LC-MS/MS workflows: the assumption that the gravimetric preparation of the SIL-IS stock solution is perfectly accurate. Because nucleoside derivatives are highly hygroscopic and susceptible to degradation, relying solely on weight can introduce systematic errors into downstream PK data.

The Solution: This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to determine the absolute purity and molarity of Adenosine-15N N1-Oxide stock solutions prior to their use in LC-MS/MS.

Causality in Method Design (The "Why")
  • Stationary Phase Selection: Adenosine N1-oxide is highly polar. Traditional C18 columns are prone to "phase collapse" (stationary phase dewetting) when exposed to the >95% aqueous conditions required to retain such polar analytes. Therefore, an AQ-type C18 column (polar-embedded) is mandatory to maintain stationary phase hydration and ensure reproducible retention times.

  • Mobile Phase & pH Control: The N1-oxidation of the adenine ring alters its pKa. To prevent peak tailing caused by secondary interactions with residual silanols, the mobile phase must tightly control the ionization state. A 10 mM Ammonium Acetate buffer adjusted to pH 6.5 ensures the molecule remains neutral, yielding sharp, symmetrical peaks[3].

  • Wavelength Optimization: While native adenosine has a UV absorbance maximum at 260 nm, N1-oxidation slightly shifts the chromophore's electron delocalization. Diode-Array Detection (DAD) confirms that 257 nm provides the optimal signal-to-noise ratio for the N1-oxide derivative without sacrificing sensitivity[4].

Pathway & Workflow Visualizations

Pathway A Adenosine (Endogenous) B Oxidation (ROS / Enzymatic) A->B C Adenosine N1-Oxide (Bioactive Metabolite) B->C D 15N Stable Isotope Labeling Synthesis C->D E Adenosine-15N N1-Oxide (SIL-IS Stock) D->E F HPLC-UV Quantification (This Protocol) E->F Purity & Molarity Verification G LC-MS/MS Workflow (Accurate Normalization) F->G Calibrated IS Dosing

Fig 1: Biological origin of Adenosine N1-Oxide and the analytical utility of its 15N-labeled derivative.

Workflow N1 1. Sample Preparation N2 2. AQ-C18 Separation N1->N2 N3 3. UV Detection (257 nm) N2->N3 N4 4. System Suitability N3->N4 N5 5. Stock Standardization N4->N5

Fig 2: Step-by-step HPLC-UV method execution and validation workflow.

Materials and Chromatographic Conditions

Reagents
  • Analyte: Adenosine-15N N1-Oxide (Purity ≥ 98% atom 15N)[].

  • Reference Standard: Unlabeled Adenosine N1-Oxide (Certified Reference Material, ≥ 99.5% purity).

  • Solvents: HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Acetate, Glacial Acetic Acid (for pH adjustment).

Instrument Parameters
ParameterSpecificationRationale
System HPLC with Diode Array Detector (DAD)Allows spectral purity checking across 200-400 nm.
Column Waters SymmetryShield RP18 (or equivalent AQ-C18), 4.6 × 150 mm, 3.5 µmPolar-embedded group prevents phase collapse in highly aqueous gradients[4].
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.5)Buffers the N1-oxide moiety, ensuring reproducible retention[3].
Mobile Phase B 100% MethanolWeaker elution strength than Acetonitrile, providing better selectivity for polar nucleosides.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30 °CStabilizes mobile phase viscosity and mass transfer kinetics.
Injection Vol 10 µLPrevents volume overload while maintaining high sensitivity.
Detection UV at 257 nm (Reference 360 nm)Captures the shifted absorbance maximum of the N1-oxide ring[4].
Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial hold (Isocratic)
2.0982Retains highly polar analytes
10.07030Linear ramp to elute impurities
12.01090Column wash
15.01090Hold wash
15.1982Return to initial conditions
20.0982Column re-equilibration

Experimental Protocol

This protocol is designed as a self-validating system. Proceed to the next step only if the System Suitability Testing (SST) criteria are strictly met.

Step 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water. Adjust pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation (Unlabeled): Accurately weigh 10.0 mg of certified unlabeled Adenosine N1-Oxide. Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock. Serially dilute to create a calibration curve (1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation (15N-Labeled): Reconstitute the Adenosine-15N N1-Oxide powder in exactly 1.00 mL of Mobile Phase A. Dilute a 10 µL aliquot into 990 µL of Mobile Phase A (1:100 dilution) for HPLC injection.

Step 2: System Suitability Testing (SST)

Inject the 25 µg/mL unlabeled standard six times consecutively. Evaluate the chromatography against the following strict parameters to validate system readiness.

ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Ensures pump stability and column equilibration.
Peak Area %RSD ≤ 2.0%Verifies autosampler precision.
Tailing Factor ( Tf​ ) 0.8 - 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) > 5,000Validates column efficiency and packing integrity.
Step 3: Calibration and Quantification
  • Inject the calibration standards from lowest to highest concentration.

  • Plot Peak Area vs. Concentration. Ensure the correlation coefficient ( R2 ) is ≥ 0.999.

  • Inject the diluted Adenosine-15N N1-Oxide sample in triplicate.

  • Calculate the exact concentration using the linear regression equation. Note: The 15N isotope effect on UV absorbance is negligible at 257 nm, allowing the unlabeled standard to perfectly calibrate the labeled sample[5].

Method Validation Summary

To ensure the method complies with ICH Q2(R1) guidelines for analytical validation, the following parameters were established during method development:

Validation ParameterResult / Range
Linearity Range 1.0 µg/mL to 100.0 µg/mL ( R2 = 0.9998)
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N = 10:1)
Intra-day Precision (%RSD) 1.2% (at 25 µg/mL, n=6)
Inter-day Precision (%RSD) 1.8% (at 25 µg/mL, n=3 days)
Accuracy (Recovery %) 98.5% – 101.2%
Solution Stability Stable for 48 hours at 4°C in autosampler

Sources

Method

Application Note: Absolute Quantification of Adenosine N1-Oxide in Biological Matrices Using Adenosine-15N N1-Oxide via LC-MS/MS

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokineticists Matrix: Plasma, Tissue Homogenates, and Natural Product Extracts (e.g., Royal Jelly) Analytes: Adenosine N1-Oxide (Endogenous/Biomar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokineticists Matrix: Plasma, Tissue Homogenates, and Natural Product Extracts (e.g., Royal Jelly) Analytes: Adenosine N1-Oxide (Endogenous/Biomarker), Adenosine-15N N1-Oxide (SIL-IS)

Introduction: The Biological and Analytical Imperative

In the evolving landscape of targeted metabolomics, Adenosine N1-oxide (ANO) has emerged as a critical biomarker of interest. Naturally occurring in functional foods like royal jelly, ANO exhibits potent anti-inflammatory, neurotrophic, and osteogenic properties, making it a molecule of high interest in neurodegenerative disease and aging research [1].

From a biochemical perspective, endogenous adenosine is notoriously difficult to quantify accurately due to its extremely short half-life; it is rapidly catabolized into inosine by the ubiquitous enzyme adenosine deaminase (ADA). However, oxidation at the N1 position renders ANO remarkably refractory to ADA-mediated degradation [2]. This enzymatic stability makes ANO an excellent candidate for steady-state metabolic profiling.

Despite its biological stability, the analytical quantification of ANO via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is plagued by matrix effects. Co-eluting endogenous compounds (e.g., phospholipids, sugars) compete for charge during Electrospray Ionization (ESI), leading to unpredictable ion suppression. To establish a rigorous, self-validating assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Adenosine-15N N1-Oxide (CAS: 197227-85-3) —is an absolute necessity [3].

Mechanistic Insights: Causality in Method Development

As a Senior Application Scientist, I design workflows where every experimental choice is driven by underlying physicochemical principles.

  • The Role of the 15N Isotope: Adenosine-15N N1-Oxide shares the exact chromatographic retention time and ionization efficiency as endogenous ANO. By spiking this SIL-IS into the sample before extraction, any loss during protein precipitation or ion suppression during ESI affects both the analyte and the IS equally. The ratio of their MS/MS peak areas remains constant, allowing for true absolute quantification.

  • Chromatographic Strategy (HILIC vs. Reversed-Phase): ANO is a highly polar nucleoside derivative. On a standard C18 reversed-phase column, it exhibits poor retention, eluting near the void volume where signal-suppressing salts and polar matrix components are concentrated. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain ANO strongly, shifting its elution away from the suppression zone and ensuring maximum sensitivity.

  • Cold Quenching: Although ANO is resistant to ADA, the broader metabolome is highly labile. Using cold acetonitrile (-20°C) for protein precipitation instantly denatures enzymes and halts all metabolic flux, preserving the sample's true in vivo state.

Mandatory Visualization: Targeted Metabolomics Workflow

The following diagram illustrates the logical progression of the analytical workflow, emphasizing the critical early introduction of the SIL-IS to ensure a self-validating process.

Workflow Sample 1. Biological Sample (Plasma / Tissue / Extract) Spike 2. Spike Internal Standard (Adenosine-15N N1-Oxide) Sample->Spike Extraction 3. Protein Precipitation & Metabolite Extraction Spike->Extraction LC 4. UHPLC Separation (HILIC Column) Extraction->LC MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS Quant 6. Absolute Quantification (Matrix Effect Corrected) MS->Quant

Fig 1. Targeted metabolomics workflow utilizing Adenosine-15N N1-Oxide for absolute quantification.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a closed, self-validating loop. It includes mandatory Quality Control (QC) checks to continuously verify system suitability.

Phase 1: Sample Preparation
  • Aliquot & Spike: Transfer 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of the Adenosine-15N N1-Oxide working solution (500 ng/mL in water).

    • Validation Check: Always include a "Zero Sample" (Matrix + IS, no analyte) to verify that the SIL-IS does not contain unlabeled ANO impurities (isotopic cross-talk).

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (-20°C). Vortex vigorously for 2 minutes to disrupt protein-metabolite binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to an LC vial containing a glass insert for analysis.

Phase 2: UHPLC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with ammonia). Alkaline pH ensures the nucleoside remains uncharged, improving HILIC partitioning.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 1 min, return to 90% B for 3 mins of re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (ESI+).

Data Presentation & Validation Metrics

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode to ensure maximum specificity. The tables below summarize the quantitative parameters required to execute and validate this assay.

Table 1: Optimized MRM Transitions

Note: The 1 Da mass shift in the precursor and product ions of the SIL-IS corresponds to the stable 15N isotope incorporated into the adenine ring.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Adenosine N1-Oxide 284.1136.12560
Adenosine-15N N1-Oxide 285.1137.12560
Table 2: Self-Validating Assay Acceptance Criteria

To guarantee the scientific integrity of the metabolomic data, every batch must pass the following system suitability criteria before data is reported.

Validation ParameterAcceptance CriteriaMechanistic Purpose
Signal-to-Noise (LLOQ) ≥ 10:1Ensures reliable detection at the lowest calibration point.
IS Isotopic Cross-talk ≤ 5% of LLOQ areaVerifies the isotopic purity of Adenosine-15N N1-Oxide.
IS-Normalized Matrix Factor 0.85 – 1.15Confirms the SIL-IS perfectly corrects for ESI ion suppression.
QC Accuracy (Low/Mid/High) ± 15% of nominal valueValidates the predictive power and stability of the calibration curve.

References

  • Royal Jelly as an Intelligent Anti-Aging Agent—A Focus on Cognitive Aging and Alzheimer's Disease: A Review. National Center for Biotechnology Information (PMC).[Link] [1]

Application

Enzymatic synthesis protocols for Adenosine-15N N1-Oxide production

Application Notes and Protocols Topic: Enzymatic Synthesis Protocols for Adenosine-¹⁵N N1-Oxide Production Abstract: This document provides a comprehensive guide to the enzymatic synthesis of Adenosine-¹⁵N N1-Oxide, a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Enzymatic Synthesis Protocols for Adenosine-¹⁵N N1-Oxide Production

Abstract: This document provides a comprehensive guide to the enzymatic synthesis of Adenosine-¹⁵N N1-Oxide, a stable isotope-labeled analog of a biologically active nucleoside. Adenosine N1-oxide (ANO) has demonstrated significant anti-inflammatory properties and is notably resistant to deamination, making it a valuable tool for biomedical research.[1][2][3] The incorporation of a ¹⁵N label at the N1 position offers a powerful handle for advanced analytical studies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to trace its metabolic fate and molecular interactions. This guide details a proposed chemo-enzymatic pathway, beginning with the synthesis of the [1-¹⁵N]-Adenosine precursor, followed by a highly selective enzymatic N-oxidation step utilizing a Flavin-containing Monooxygenase (FMO). The protocol emphasizes scientific rationale, provides step-by-step instructions for synthesis and purification, and includes troubleshooting guidance for researchers in pharmacology, drug development, and molecular biology.

Principles of Synthesis and Rationale

The synthesis of Adenosine-¹⁵N N1-Oxide is approached as a two-stage process. The first stage involves the generation of the isotopically labeled precursor, [1-¹⁵N]-Adenosine. The second, critical stage employs an enzymatic N-oxidation reaction to selectively introduce an oxygen atom at the N1 position of the purine ring.

Stage 1: Preparation of [1-¹⁵N]-Adenosine Precursor

The synthesis of specifically labeled nucleosides is a well-established field. For the purpose of this protocol, the starting material, [1-¹⁵N]-Adenosine, can be synthesized through established chemical routes. One effective method involves a Dimroth rearrangement, which allows for the efficient and high-yield conversion of inosine derivatives into [1-¹⁵N]-adenosines using ¹⁵NH₄Cl as the nitrogen source.[4] This approach is advantageous due to its straightforward nature and the availability of the labeled nitrogen source.[4] For the purposes of the subsequent enzymatic protocol, it is assumed that high-purity [1-¹⁵N]-Adenosine is available.

Stage 2: Enzymatic N1-Oxidation

The selective oxidation of the N1 position of the adenosine purine ring presents a challenge for traditional chemical synthesis, which can often lead to a mixture of products or require complex protection-deprotection strategies. Chemical oxidation using agents like hydrogen peroxide in acetic acid has been reported but lacks the precision of an enzymatic approach.[1]

Enzymatic synthesis offers a superior alternative, providing unparalleled specificity under mild, aqueous conditions. Flavin-containing monooxygenases (FMOs) are a class of NADPH-dependent enzymes renowned for their ability to oxygenate soft, nucleophilic heteroatoms, including the nitrogen atoms in amines and other N-heterocyclic compounds.[5][6][7]

Causality behind Experimental Choice: We propose the use of a human Flavin-containing Monooxygenase, specifically FMO3, as the biocatalyst for this transformation. FMOs are central to the metabolism of a wide array of xenobiotics and are known to catalyze N-oxidation reactions.[6][8] The catalytic cycle of FMOs is substrate-independent in its initial phase, where the FAD prosthetic group is first reduced by NADPH and then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate.[9] This potent oxidizing species is then used to transfer an oxygen atom to the nucleophilic N1 of adenosine. This mechanism ensures high efficiency and selectivity, minimizing byproduct formation.

The overall enzymatic reaction is as follows: [1-¹⁵N]-Adenosine + NADPH + H⁺ + O₂ --(FMO)--> Adenosine-[1-¹⁵N] N1-Oxide + NADP⁺ + H₂O

Experimental Protocols

This section provides detailed, step-by-step methodologies for the enzymatic synthesis, purification, and characterization of Adenosine-¹⁵N N1-Oxide.

Protocol 1: Enzymatic Synthesis of Adenosine-¹⁵N N1-Oxide

This protocol describes the setup of the enzymatic reaction for the N-oxidation of the ¹⁵N-labeled precursor.

Materials and Reagents:

  • [1-¹⁵N]-Adenosine (Substrate)

  • Recombinant Human Flavin-containing Monooxygenase 3 (hFMO3)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Flavin adenine dinucleotide (FAD)

  • Potassium Phosphate Buffer (100 mM, pH 8.5)

  • Bovine Serum Albumin (BSA)

  • Deionized water (Milli-Q or equivalent)

  • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Thermomixer or incubating shaker

Methodology:

  • Prepare the Reaction Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.5. FMOs generally exhibit optimal activity in slightly alkaline conditions.

  • Prepare Stock Solutions:

    • Substrate: Prepare a 10 mM stock solution of [1-¹⁵N]-Adenosine in deionized water. Gentle warming may be required for complete dissolution.

    • NADPH: Prepare a 20 mM stock solution of NADPH in the reaction buffer. Prepare this solution fresh before each experiment to avoid degradation.

    • FAD: Prepare a 1 mM stock solution of FAD in the reaction buffer. Store protected from light.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, assemble the reaction components on ice in the following order:

    • Potassium Phosphate Buffer (100 mM, pH 8.5): 800 µL

    • FAD (from 1 mM stock): 10 µL (Final concentration: 10 µM)

    • BSA (10 mg/mL): 10 µL (Final concentration: 0.1 mg/mL, to stabilize the enzyme)

    • [1-¹⁵N]-Adenosine (from 10 mM stock): 50 µL (Final concentration: 0.5 mM)

    • Recombinant hFMO3: X µL (Add enzyme to a final concentration of 1-5 µM. The exact amount should be optimized based on the specific activity of the enzyme batch.)

    • Deionized Water: To a final volume of 950 µL.

  • Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate.

  • Initiate the Reaction: Start the reaction by adding 50 µL of the 20 mM NADPH stock solution (Final concentration: 1.0 mM).

  • Incubation: Incubate the reaction at 37°C with gentle agitation (e.g., 300 rpm in a thermomixer) for 4-16 hours. The reaction progress should be monitored periodically.

  • Reaction Quenching: To stop the reaction, add an equal volume (1 mL) of ice-cold acetonitrile. Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to precipitate the enzyme and other proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant for HPLC analysis and purification.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the target compound from the reaction mixture using reversed-phase HPLC.

Materials and Reagents:

  • Quenched reaction supernatant

  • HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 5 µm particle size, 10 x 250 mm)

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Methodology:

  • System Equilibration: Equilibrate the HPLC column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate appropriate for the column size (e.g., 4 mL/min).

  • Sample Injection: Inject the filtered supernatant from the quenched reaction onto the column.

  • Gradient Elution: Elute the compounds using a linear gradient. The exact gradient should be optimized but can be started as follows:

    • 0-5 min: 2% B

    • 5-25 min: 2% to 20% B

    • 25-30 min: 20% to 95% B (column wash)

    • 30-35 min: 95% B

    • 35-40 min: 95% to 2% B (re-equilibration)

  • Fraction Collection: Monitor the elution profile at 260 nm and 280 nm. Adenosine N1-oxide has a distinct UV spectrum compared to adenosine. Collect fractions corresponding to the product peak. Adenosine N1-oxide is expected to be more polar and thus elute earlier than any unreacted adenosine.

  • Product Recovery: Pool the fractions containing the pure product. Freeze the pooled fractions and remove the solvent using a lyophilizer to obtain the purified Adenosine-¹⁵N N1-Oxide as a white powder.

Protocol 3: Product Characterization

1. Mass Spectrometry (MS):

  • Technique: High-Resolution Mass Spectrometry (e.g., ESI-QTOF).

  • Procedure: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% methanol/water).

  • Expected Result: The ESI-MS in positive ion mode should show a prominent [M+H]⁺ ion.

    • Adenosine: C₁₀H₁₃N₅O₄, Monoisotopic Mass = 267.0968 u

    • [1-¹⁵N]-Adenosine: C₁₀H₁₃¹⁴N₄¹⁵NO₄, Monoisotopic Mass = 268.0938 u

    • Adenosine-[1-¹⁵N] N1-Oxide: C₁₀H₁₃¹⁴N₄¹⁵NO₅, Monoisotopic Mass = 284.0888 u . The observed mass should match this theoretical value, confirming the incorporation of one ¹⁵N atom and one oxygen atom.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H and ¹³C NMR.

  • Procedure: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Result: The chemical shifts in the ribose moiety should be very similar to those of adenosine.[1] However, the chemical shifts of the purine ring protons and carbons, particularly those near the N1 position (e.g., H2 and H8), will be shifted downfield compared to adenosine, confirming the N1-oxidation.[1]

Data Presentation

Table 1: Summary of Optimized Reaction Parameters for Enzymatic N1-Oxidation

ParameterRecommended ValueRationale
Enzyme Recombinant Human FMO3Broad substrate specificity for N-oxidation.[5]
Substrate [1-¹⁵N]-AdenosineThe isotopically labeled precursor.
Substrate Conc. 0.5 - 1.0 mMBalances reaction rate and potential substrate inhibition.
Enzyme Conc. 1 - 5 µMTo be optimized for desired conversion rate.
Cofactor (NADPH) 1.0 - 2.0 mMShould be in molar excess to the substrate.
Cofactor (FAD) 10 µMEnsures the enzyme is saturated with its prosthetic group.
Buffer 100 mM Potassium PhosphateProvides stable buffering capacity.
pH 8.0 - 8.5Optimal pH range for many FMOs.
Temperature 37°COptimal temperature for human enzymes.
Reaction Time 4 - 16 hoursDependent on enzyme concentration and activity.
Expected Yield > 70% (conversion)Based on typical high efficiency of enzymatic reactions.

Visualization

Workflow for Synthesis and Analysis

Enzymatic_Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization Precursor [1-15N]-Adenosine (Starting Material) Reaction Enzymatic Reaction (FMO3, NADPH, O2) Precursor->Reaction Substrate Quench Reaction Quench (Acetonitrile) Reaction->Quench 4-16h @ 37°C Purify Preparative HPLC (C18 Column) Quench->Purify Supernatant Product Adenosine-15N N1-Oxide (Purified Product) Purify->Product Lyophilize MS Mass Spectrometry (Confirms Mass) Product->MS NMR NMR Spectroscopy (Confirms Structure) Product->NMR FMO_Catalytic_Cycle E_FAD E-FAD (Oxidized Enzyme) E_FADH2 E-FADH2 (Reduced Enzyme) E_FAD->E_FADH2 NADPH -> NADP+ E_FAD_OOH E-FAD-OOH (C4a-hydroperoxyflavin) (Active Oxidant) E_FADH2->E_FAD_OOH O2 E_FAD_OOH->E_FAD NADP+ Release ANO Adenosine-15N N1-Oxide E_FAD_OOH->ANO Oxygen Transfer H2O H2O E_FAD_OOH->H2O Product Release Adenosine [1-15N]-Adenosine Adenosine->E_FAD_OOH Binds

Caption: Catalytic cycle of FMO in the N1-oxidation of adenosine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive enzyme. 2. Degraded NADPH. 3. Incorrect pH or temperature.1. Use a fresh aliquot of enzyme; confirm activity with a positive control substrate. 2. Prepare NADPH stock solution fresh. 3. Verify the pH of the buffer and the incubator temperature.
Incomplete Reaction 1. Insufficient reaction time. 2. NADPH is depleted. 3. Insufficient enzyme concentration.1. Extend the incubation period and monitor by HPLC. 2. Add another aliquot of NADPH to the reaction. 3. Increase the amount of FMO in the reaction.
Multiple Peaks in HPLC 1. Substrate degradation. 2. Non-specific oxidation. 3. Presence of impurities in the starting material.1. Ensure the stability of the substrate stock. 2. While unlikely with FMO, consider adding antioxidants if degradation is suspected. Optimize purification gradient. 3. Check the purity of the [1-¹⁵N]-Adenosine.
Poor Product Recovery after HPLC 1. Product degradation during purification. 2. Inefficient lyophilization. 3. Broad peaks leading to poor fraction collection.1. Keep fractions cold and lyophilize immediately. 2. Ensure a complete vacuum and sufficient time for solvent removal. 3. Optimize the HPLC gradient to improve peak sharpness.

Safety Precautions

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals in a well-ventilated area or a chemical fume hood. Acetonitrile is flammable and toxic; handle with care. Dispose of all chemical waste according to institutional guidelines. Recombinant enzymes should be handled according to the manufacturer's safety data sheet.

References

  • Syntheses of Specifically 15 N-Labeled Adenosine and Guanosine - PubMed. (2022, December 15). Curr Protoc, 2(12), e612. [Link]

  • Syntheses of Specifically 15 N‐Labeled Adenosine and Guanosine - ResearchGate. (2026, January 9). Current Protocols. [Link]

  • Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC - NIH. (n.d.). Curr Protoc. [Link]

  • 15N-Multilabeled Adenine and Guanine Nucleosides. Syntheses of [1,3,NH2-15N3]. (n.d.). The Journal of Organic Chemistry. [Link]

  • A novel nucleophilic approach to 1-alkyladenosines. A two-step synthesis of [1-15N]adenosine from inosine. (n.d.). Chemical Communications. [Link]

  • Kohno, K., et al. (2015). Anti-inflammatory effects of adenosine N1-oxide. Journal of Inflammation, 12(1), 2. [Link]

  • Ohashi, E., et al. (2019). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. Biological and Pharmaceutical Bulletin, 42(6), 968-976. [Link]

  • Dalla Rizza, M., et al. (2023). Evolution of enzyme functionality in the flavin-containing monooxygenases. Nature Communications, 14(1), 999. [Link]

  • Flavin-containing monooxygenase - Wikipedia. (n.d.). [Link]

  • Ohashi, E., et al. (2019). Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation. J-Stage. [Link]

  • N- and S-Oxidation Model of the Flavin-containing Monooxygenases. (n.d.). Optibrium. [Link]

  • Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. (2020, August 5). Frontiers in Catalysis. [Link]

  • (PDF) Enzymatic Synthesis of Modified Nucleosides - ResearchGate. (n.d.). [Link]

  • N- and S-oxidation model of the flavin-containing monooxygenases - Optibrium. (n.d.). [Link]

  • (PDF) Anti-inflammatory effects of adenosine N1-oxide - ResearchGate. (n.d.). [Link]

  • Phillips, I. R., & Shephard, E. A. (2019). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. International Journal of Molecular Sciences, 20(23), 5983. [Link]

  • Kohno, K., et al. (2015). Anti-inflammatory effects of adenosine N1-oxide. Journal of Inflammation, 12, 2. [Link]

Sources

Method

Application Note: Probing RNA-Protein Interfaces Using Adenosine-15N N1-Oxide

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale Studying large...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, NMR Spectroscopists, and RNA Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

Studying large RNA-protein interactions (RPIs) via Nuclear Magnetic Resonance (NMR) spectroscopy is historically plagued by severe spectral overlap and line broadening. To overcome this, site-specific isotopic labeling combined with structural perturbation offers a highly targeted analytical window.

The use of serves a dual mechanistic purpose in structural biology[1]:

  • Structural Perturbation (The "Flipped-Base" Paradigm): The disrupts standard Watson-Crick hydrogen bonding. The oxygen atom at the N1 position acts as a steric block, preventing the formation of standard A-U base pairs[2]. This forces the adenine into a "bulged" or "flipped-out" conformation—a structural motif natively recognized by critical RNA-binding proteins (RBPs) such as ADARs and m6A methyltransferases.

  • Background-Free NMR Detection: Natural abundance of 15 N is ~0.37%. By introducing a 100% enriched 15 N label at the N1 position, researchers can utilize to filter out all unlabeled RNA and protein, providing a direct, background-free line of sight to the modified adenine[3].

Mechanism N1 Adenosine-15N N1-Oxide Incorporation Steric Steric Blockade of Watson-Crick Face N1->Steric Bulge Forced Base-Flipping (Bulge Formation) Steric->Bulge Bind Target Protein Binding (e.g., ADAR, m6A Readers) Bulge->Bind NMR 15N Chemical Shift Perturbation Detected Bind->NMR

Mechanistic sequence of N1-oxide induced base-flipping and subsequent NMR detection.

Experimental Workflow & Self-Validating Protocols

To ensure data integrity, every step of this workflow is designed as a self-validating system . The protocol utilizes internal NMR relaxation parameters to mathematically prove complex formation, ruling out false positives caused by non-specific aggregation or buffer mismatch.

Workflow A 1. RNA Synthesis (Incorporate 15N N1-Oxide) B 2. RNA Folding & Buffer Exchange A->B C 3. Protein Titration (Complex Assembly) B->C D 4. 2D 1H-15N HMBC Acquisition C->D E 5. Chemical Shift Perturbation Analysis D->E

Workflow for utilizing Adenosine-15N N1-Oxide in NMR-based RNA-protein interaction studies.

Step-by-Step Methodology

Phase 1: RNA Preparation and Isotopic Labeling

  • Synthesis: Synthesize the target RNA sequence using standard solid-phase phosphoramidite chemistry, incorporating the Adenosine-15N N1-Oxide at the putative protein-binding interface.

  • Deprotection: Deprotect the RNA using a mild ammonia treatment. Expert Insight: Avoid extended heating during deprotection to prevent unintended reduction of the N1-oxide back to standard adenine.

  • Purification: Purify the oligonucleotide via anion-exchange HPLC and desalt.

Phase 2: Complex Formation & Buffer Optimization

  • Buffer Exchange: Exchange the RNA into the optimized NMR buffer: 20 mM Sodium Phosphate (pH 6.5), 50 mM NaCl, 10% D 2​ O.

    • Causality: A slightly acidic pH of 6.5 is critical. It minimizes the base-catalyzed exchange of RNA imino protons with the bulk solvent, preserving the structural integrity of the signals.

  • Annealing: Heat the RNA to 85°C for 3 minutes and snap-cool on ice to ensure monomeric hairpin/bulge formation.

Phase 3: NMR Acquisition (The HMBC Imperative)

  • Baseline Acquisition: Acquire a baseline spectrum of the free RNA.

    • Expert Insight: Because the N1-oxide nitrogen is bonded to oxygen, it lacks a directly attached proton. Therefore, standard 1 H- 15 N HSQC experiments will fail. You must use a 2D 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) experiment. This leverages the 3JH2−N1​ long-range scalar coupling from the adjacent C2 proton to detect the 15 N signal[3].

  • Protein Titration: Titrate the target RNA-binding protein (RBP) into the NMR tube at molar equivalents of 0.25x, 0.5x, 1.0x, and 2.0x.

  • Validation Checkpoint ( T1​ Relaxation): Measure the 1D 15 N T1​ relaxation time at the 1.0x titration point. If the T1​ relaxation time drops significantly, it mathematically validates that the RNA has entered a higher molecular weight complex (slower tumbling rate/increased correlation time τc​ ), confirming true binding rather than non-specific line broadening.

Quantitative Data Interpretation

The table below summarizes the expected NMR parameter shifts when the Adenosine-15N N1-Oxide RNA transitions from a free state to a protein-bound complex.

Table 1: Quantitative NMR Parameters for RNA-Protein Binding

ParameterFree RNA (N1-Oxide)Protein-Bound ComplexMechanistic Interpretation
15 N Chemical Shift ( δ ) ~ 230.5 ppm~ 234.2 ppmDeshielding indicates direct interaction, hydrogen bonding, or an altered electrostatic environment within the protein binding pocket.
1 H (C2) Chemical Shift ( δ ) ~ 8.25 ppm~ 7.40 ppmA significant upfield shift of the C2 proton signifies strong π−π stacking with aromatic residues (e.g., Tyr, Trp) in the RBP cleft.
15 N T1​ Relaxation 1.2 s0.4 sDecreased T1​ confirms slower molecular tumbling, validating the formation of the high-molecular-weight macromolecular assembly.
HMBC Cross-Peak Sharp / High IntensityBroadenedBroadening reflects the increased correlation time ( τc​ ) of the complex. Extreme broadening may require elevating the sample temperature to 35°C to improve tumbling dynamics.

References

  • Tsunoda, H., et al. "Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions". Source: Nucleic Acids Research (Oxford University Press). URL:[Link]

  • Marek, R., et al. "15N NMR Spectroscopy in Structural Analysis". Source: ResearchGate. URL:[Link]

Sources

Application

Application Note: Quantitative Analysis of Adenosine-15N N1-Oxide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed and robust method for the quantification of Adenosine-15N N1-Oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adenosine N1-oxides are a class of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust method for the quantification of Adenosine-15N N1-Oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adenosine N1-oxides are a class of modified nucleosides with significant biological interest, including potential anti-inflammatory properties.[1][2][3] The incorporation of a stable isotope, such as 15N, provides a valuable tool for metabolic flux analysis and as an internal standard for accurate quantification.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies described herein are designed to ensure high sensitivity, selectivity, and reproducibility.

Introduction

Adenosine, a fundamental purine nucleoside, plays a crucial role in various physiological processes. Its N-oxide derivatives, such as Adenosine N1-Oxide (ANO), are of growing interest due to their modified biological activities and increased stability.[1][2][3] Notably, ANO has been shown to be resistant to deamination by adenosine deaminase, which significantly prolongs its half-life compared to adenosine.[1][2][3] This characteristic, coupled with its potential anti-inflammatory effects, makes ANO a compelling molecule for therapeutic research.

The use of stable isotope-labeled compounds, such as Adenosine-15N N1-Oxide, is a cornerstone of modern quantitative mass spectrometry.[6][7] The known mass shift allows for its use as an ideal internal standard in isotope dilution mass spectrometry, a technique that provides high accuracy and precision by correcting for matrix effects and variations in sample processing.[6][7] Furthermore, stable isotope labeling is instrumental in metabolic studies to trace the fate of molecules in biological systems.[4][5]

This application note details an optimized LC-MS/MS protocol for the analysis of Adenosine-15N N1-Oxide. The method is designed to be applicable to various biological matrices, providing the necessary detail to enable researchers to implement this analytical approach in their own laboratories.

Experimental

Materials and Reagents
  • Adenosine-15N N1-Oxide (synthesis to be performed in-house or sourced from a specialty chemical supplier)

  • Adenosine N1-Oxide (for use as a non-labeled standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange or reversed-phase, depending on the matrix)

  • Biological matrix (e.g., plasma, urine, cell culture media)

Sample Preparation

The goal of sample preparation is to extract Adenosine-15N N1-Oxide from the biological matrix while removing interfering substances like proteins and salts. The polarity of nucleosides requires careful selection of extraction techniques.[8]

Protocol: Protein Precipitation & Solid-Phase Extraction (SPE)

  • Protein Precipitation: To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard (unlabeled Adenosine N1-Oxide, if quantifying the labeled compound). This step effectively precipitates the majority of proteins.[9]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Biological Sample] --> B{Protein Precipitation}; B --> C[Centrifugation]; C --> D[Supernatant Collection]; D --> E{SPE}; E --> F[Evaporation]; F --> G[Reconstitution]; G --> H[LC-MS/MS Analysis];

} caption: "Sample Preparation Workflow for Adenosine-15N N1-Oxide."

Liquid Chromatography

For the separation of polar compounds like nucleosides, hydrophilic interaction liquid chromatography (HILIC) is often a suitable choice, providing good retention and peak shape.[10][11][12] Reversed-phase chromatography with an aqueous mobile phase can also be effective.[13][14]

Table 1: LC Parameters

ParameterValue
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Tandem mass spectrometry provides the selectivity and sensitivity required for accurate quantification in complex matrices. Electrospray ionization (ESI) in positive ion mode is generally effective for nucleosides.[15][16]

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
MRM Transitions See Table 3

The fragmentation of nucleosides in the gas phase typically involves the cleavage of the glycosidic bond, resulting in a characteristic neutral loss of the ribose or deoxyribose sugar moiety.[4][16][17] For Adenosine-15N N1-Oxide, the precursor ion will be the protonated molecule [M+H]+. The primary product ion will correspond to the protonated adenine-15N N1-oxide base.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Fragmentation of Adenosine-15N N1-Oxide."

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenosine-15N N1-OxideCalculatedCalculatedOptimized
Adenosine N1-Oxide (IS)CalculatedCalculatedOptimized

Note: The exact m/z values will depend on the number of 15N labels in the molecule. These values must be calculated and then empirically verified and optimized.

Results and Discussion

Method Validation

A full method validation should be performed according to established guidelines. This includes assessing linearity, accuracy, precision, selectivity, matrix effects, and stability. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring accurate quantification.[6][7]

Linearity and Sensitivity

The method should demonstrate excellent linearity over a biologically relevant concentration range, with a coefficient of determination (r²) > 0.99. The lower limit of quantification (LLOQ) should be determined based on the signal-to-noise ratio (typically >10) and acceptable precision and accuracy.

Selectivity

The selectivity of the method is ensured by the combination of chromatographic separation and the specificity of the MRM transitions. Blank matrix samples should be analyzed to confirm the absence of interfering peaks at the retention times of the analyte and internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Adenosine-15N N1-Oxide by LC-MS/MS. The described methodology, from sample preparation to data acquisition, is designed to be robust, sensitive, and selective. By leveraging the principles of stable isotope dilution and optimized chromatographic and mass spectrometric conditions, this method is well-suited for a variety of research and development applications, including pharmacokinetic studies, metabolic tracing, and the quantitative assessment of this promising therapeutic agent in biological systems.

References

  • Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS. Analytical Chemistry. [Link]

  • High resolution mass spectra of stable isotope labeled nucleosides from... ResearchGate. [Link]

  • Differentiation of Isotopically Labeled Nucleotides Using Fast Atom Bombardment Tandem Mass Spectrometry. Chemistry. [Link]

  • Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed. [Link]

  • Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. PubMed. [Link]

  • Development and validation of a rapid LC–MS/MS method for determination of methylated nucleosides and nucleobases in urine. ResearchGate. [Link]

  • LC-MS/MS Method Package for Modified Nucleosides. Shimadzu. [Link]

  • Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. PubMed. [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

  • An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC. [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. PMC. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. PMC. [Link]

  • LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. PMC. [Link]

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Semantic Scholar. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • Anti-inflammatory effects of adenosine N1-oxide. PMC. [Link]

  • Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Mass spectrometry of nucleic acid components. Analogs of adenosine. Journal of the American Chemical Society. [Link]

  • Droplet Electrospray Ionization Mass Spectrometry for High Throughput Screening for Enzyme Inhibitors. Analytical Chemistry. [Link]

  • Oxidation of Adenosine and Inosine: The Chemistry of 8-Oxo-7,8-dihydropurines, Purine Iminoquinones, and Purine Quinones as Observed by Ultrafast Spectroscopy. Journal of the American Chemical Society. [Link]

  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. PMC. [Link]

  • Anti-inflammatory effects of adenosine N1-oxide. PubMed. [Link]

  • Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its. Semantic Scholar. [Link]

  • Characterization of N1- and N6-adenosine adducts and N1-inosine adducts formed by the reaction of butadiene monoxide with adenosine: evidence for the N1-adenosine adducts as major initial products. PubMed. [Link]

  • (PDF) Anti-inflammatory effects of adenosine N1-oxide. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low synthesis yields of Adenosine-15N N1-Oxide

Technical Support Center: Adenosine-¹⁵N N1-Oxide Synthesis From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Adenosine-¹⁵N N1-Oxide. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Adenosine-¹⁵N N1-Oxide Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Adenosine-¹⁵N N1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yields. We will delve into the causality behind experimental choices and provide field-proven insights to enhance the success of your synthesis.

Troubleshooting Guide: Low Synthesis Yields

This section addresses the most common challenges encountered during the synthesis of Adenosine-¹⁵N N1-Oxide in a question-and-answer format.

Q1: My reaction shows low conversion of the Adenosine-¹⁵N starting material. What are the likely causes and how can I improve it?

A1: Low conversion is a frequent issue and can often be traced back to the potency of your oxidizing agent or suboptimal reaction conditions. The N1 position of adenosine is not the most nucleophilic, making the oxidation a delicate process.

Causality & Solutions:

  • Oxidant Potency: The most common oxidants for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and a mixture of hydrogen peroxide (H₂O₂) and acetic acid.[1]

    • m-CPBA: This reagent can degrade upon storage. It is crucial to use a fresh, high-purity batch. An older reagent will have significantly lower activity, leading to incomplete reactions.[2]

    • H₂O₂/Acetic Acid: The concentration of H₂O₂ is critical. Ensure you are using a fresh, properly stored solution (typically 30%). Acetic acid acts as a catalyst and solvent; its purity is also important.[1]

  • Reaction Temperature: N-oxidation of purines is sensitive to temperature.

    • Running the reaction at too low a temperature will result in very slow kinetics and incomplete conversion.

    • Conversely, excessive heat can lead to degradation of both the starting material and the product. A systematic temperature screen is advisable, starting from room temperature.

  • Reaction Time: These reactions can be slow, sometimes requiring several days for completion.[1] It is essential to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Do not prematurely terminate the reaction.

  • pH Control: While not always explicitly buffered, the pH of the reaction can influence the outcome. For instance, peroxyacids are more effective under slightly acidic conditions.

Workflow for Optimizing Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I'm observing multiple spots on my TLC/HPLC analysis, indicating several byproducts. What are these and how can I improve selectivity for the N1-Oxide?

A2: The formation of multiple products points to a lack of selectivity in the oxidation process. The adenine ring has several nitrogen atoms (N1, N3, N7) and is also susceptible to ring-opening under harsh oxidative conditions.

Causality & Solutions:

  • Oxidation at Other Nitrogens: While N1 is a common site for oxidation, some oxidation can occur at N3 or N7, leading to a mixture of isomers that can be difficult to separate.

  • Purine Ring Degradation: Over-oxidation is a significant concern. Strong oxidizing conditions can lead to the cleavage of the purine ring, resulting in various degradation products.[3]

  • Hydroxyl Group Protection: While often not necessary for N-oxidation, if you are experiencing significant side reactions, consider protecting the hydroxyl groups of the ribose sugar. This can sometimes improve the solubility and reactivity of the starting material.[4]

Key Side Reactions to Consider

G Adenosine Adenosine-¹⁵N N1_Oxide Desired Product: Adenosine-¹⁵N N1-Oxide Adenosine->N1_Oxide [O] (Controlled) N3_Oxide Side Product: N3-Oxide Adenosine->N3_Oxide [O] (Side Reaction) N7_Oxide Side Product: N7-Oxide Adenosine->N7_Oxide [O] (Side Reaction) Degradation Degradation Products (e.g., Ribosyl Urea) N1_Oxide->Degradation Over-oxidation

Sources

Optimization

Overcoming 15N NMR signal overlap for Adenosine N1-Oxide in complex mixtures

Welcome, researchers and drug development professionals. This guide provides advanced troubleshooting strategies and in-depth technical protocols for a common yet significant challenge in analytical chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides advanced troubleshooting strategies and in-depth technical protocols for a common yet significant challenge in analytical chemistry and drug discovery: resolving the ¹⁵N NMR signal of Adenosine N1-Oxide from overlapping resonances in complex biological or chemical mixtures. As your senior application scientist, I will guide you through the causality behind experimental choices, moving from fundamental adjustments to advanced methodologies, ensuring that each step is a self-validating system for robust and unambiguous results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries researchers face when encountering signal overlap issues with Adenosine N1-Oxide.

Q1: Why is the Adenosine N1-Oxide ¹⁵N NMR signal so difficult to resolve?

The primary challenge stems from the electronic environment of the N1 nitrogen. Unexpectedly, the ¹⁵N chemical shift of Adenosine N1-Oxide is nearly identical to that of its parent molecule, adenosine[1]. In a complex mixture containing other adenosine-like molecules, metabolites, or formulation components with similar nitrogen environments (e.g., other aromatic heterocycles), this leads to severe signal overlap in standard one-dimensional ¹⁵N NMR spectra, making unambiguous identification and quantification nearly impossible.

Q2: What is the typical ¹⁵N chemical shift for the N1 position in Adenosine N1-Oxide?

The ¹⁵N chemical shift is highly dependent on the solvent, pH, and referencing standard. However, studies have shown that the N1 signal in adenosine derivatives appears in the pyridine-like nitrogen region of the spectrum[2]. It is crucial to establish the precise chemical shift in your specific sample matrix by running a standard of pure Adenosine N1-Oxide under identical conditions. Most biochemical applications reference ¹⁵N spectra to liquid ammonia[3].

Q3: Can I resolve the overlap simply by using a higher-field NMR spectrometer?

While moving to a higher magnetic field will increase chemical shift dispersion (in Hz), it may not be sufficient to resolve signals that are intrinsically very close in the ppm scale. For severely overlapped peaks, as is common in complex biological samples, simply increasing field strength is often inadequate and more advanced techniques are required to add another dimension of separation[4].

Q4: My sample contains many other nitrogen-containing compounds. How do I even begin to tackle this?

This is the core challenge this guide addresses. The solution lies in moving beyond simple 1D NMR and employing a structured approach that leverages multi-dimensional NMR, isotopic labeling, and careful optimization of experimental conditions. The troubleshooting guide below provides a logical workflow for this process.

Troubleshooting Guide: A Workflow for Resolving ¹⁵N Signal Overlap

This guide is structured as a decision-making workflow. Start with Level 1 and proceed to more advanced techniques as required by the complexity of your sample.

Decision Workflow for Overcoming Signal Overlap

G cluster_0 Start Here cluster_1 Level 1: Foundational Optimization cluster_2 Level 2: Dimensionality cluster_3 Level 3: Unambiguous Identification cluster_4 Resolution A Problem: Severe ¹⁵N Signal Overlap B Optimize Sample Conditions A->B Start Optimization C Stringent pH Control (Critical for Nitrogen Shifts) B->C D Vary Temperature & Solvent Composition B->D E Implement 2D NMR C->E If overlap persists D->E If overlap persists F Acquire ¹H-¹⁵N HSQC Spectrum E->F I Signal Resolved F->I If signal is unique in 2D space J Signal Still Ambiguous F->J If ¹H is also overlapped G Utilize Isotopic Labeling H Site-Specific ¹⁵N Labeling of Adenosine N1-Oxide G->H H->I J->G For absolute confirmation

Caption: A decision tree for troubleshooting ¹⁵N NMR signal overlap.

Level 1: Foundational Optimization - Manipulating the Chemical Environment

Core Principle: Before resorting to complex experiments, simple changes to the sample environment can sometimes induce differential chemical shifts sufficient for signal resolution. Nitrogen chemical shifts, particularly in heterocyclic systems, are exquisitely sensitive to their environment.

Q: My 1D ¹⁵N spectrum shows a broad, unresolved lump of signals. What's the first step?

A: Rigorously control the sample pH.

  • Causality: The protonation state of nitrogen atoms dramatically alters their electronic environment and, consequently, their ¹⁵N chemical shift. Small, unmonitored pH variations between samples or upon addition of a compound can cause significant, misleading chemical shift perturbations (CSPs)[5][6][7]. This is especially true for the multiple nitrogen sites in adenosine. By precisely controlling the pH with a suitable buffer system, you establish a stable and reproducible baseline, ensuring that any observed shifts are due to molecular interactions, not environmental fluctuations.

  • Protocol:

    • Choose a buffer with a pKa well outside the potential pKa values of your molecule's nitrogen sites, if possible, to avoid exchange broadening.

    • Prepare all samples (including controls and titration points) in the exact same buffer stock.

    • Measure the pH of the NMR sample after all components have been added, as acidic or basic compounds can alter the final pH of the solution.

    • If comparing multiple samples, ensure the final pH is identical to within ±0.05 units.

Q: What other simple parameters can I adjust?

A: Systematically vary temperature and solvent.

  • Causality:

    • Temperature: Changing the temperature can alter molecular conformations, dynamics, and hydrogen bonding patterns. If the Adenosine N1-Oxide and an overlapping species have different temperature dependencies for their chemical shifts, you may be able to achieve separation.

    • Solvent: Modifying the solvent (e.g., changing the percentage of an organic co-solvent like DMSO-d₆ in an aqueous sample) alters polarity and hydrogen bonding interactions, which can differentially affect the chemical shifts of the molecules in your mixture.

Level 2: Adding a New Dimension with 2D NMR

Core Principle: When 1D optimization fails, the most powerful and common next step is to use two-dimensional NMR to disperse the signals across a second frequency axis. For ¹⁵N NMR, the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the workhorse[8][9].

Q: How does a ¹H-¹⁵N HSQC experiment resolve overlap?

A: It correlates each nitrogen atom with its directly attached proton(s).

  • Causality: While the ¹⁵N chemical shifts of your target and interfering compounds might be identical, it is statistically less likely that the chemical shifts of their attached protons are also identical. The HSQC experiment creates a 2D map with the ¹⁵N spectrum on one axis and the ¹H spectrum on the other. A peak (cross-peak) appears at the coordinate corresponding to the ¹H and ¹⁵N frequencies of a specific N-H group[4][10]. This spreads the overlapped ¹⁵N signals out, using the superior chemical shift dispersion of the ¹H dimension to achieve resolution. The N1 nitrogen of adenosine itself is not protonated, but in Adenosine N1-Oxide, its chemical environment is probed indirectly or through longer-range correlations (HMBC). However, for resolving it from other protonated nitrogens (like amides, or other heterocycles), HSQC is invaluable. For the unprotonated N1, a ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations over 2-3 bonds, would be the experiment of choice to correlate it to nearby protons like H2.

TechniquePrincipleProsCons
1D ¹⁵N NMR Direct detection of ¹⁵N nuclei.Simple, fast acquisition (with enrichment).Prone to severe signal overlap in complex mixtures. Very low sensitivity at natural abundance[11][12].
2D ¹H-¹⁵N HSQC Correlates ¹⁵N nuclei to their directly attached ¹H.Excellent resolution enhancement by using the ¹H chemical shift dispersion[8].Only detects protonated nitrogens. Requires longer experiment times.
2D ¹H-¹⁵N HMBC Correlates ¹⁵N nuclei to ¹H atoms 2-4 bonds away.Can detect non-protonated nitrogens (like N1, N3, N7, N9). Provides structural connectivity information.Generally less sensitive than HSQC. Requires optimization of the long-range coupling delay.
Level 3: The Definitive Solution - Isotopic Labeling

Core Principle: When even 2D methods fail or when absolute, unambiguous confirmation is required, isotopic enrichment of your target molecule is the gold standard.

Q: My target signal is still overlapped in the 2D spectrum. What now?

A: Synthesize or biosynthetically produce ¹⁵N-labeled Adenosine N1-Oxide.

  • Causality: The natural abundance of the NMR-active ¹⁵N isotope is only 0.37%[11]. By preparing your Adenosine N1-Oxide with 99% ¹⁵N enrichment, you increase the signal intensity of your target molecule by a factor of ~270. This makes its signal vastly stronger than any background signals from other unlabeled nitrogen-containing molecules in the mixture. In a ¹H-¹⁵N HSQC or HMBC spectrum, only the signals from your labeled molecule will appear with significant intensity, effectively "deleting" the interfering signals from the spectrum and achieving perfect resolution.

  • Methodologies:

    • Uniform Labeling (U-¹⁵N): All nitrogen atoms in the molecule are labeled with ¹⁵N. This is often achieved biosynthetically by growing cells in media where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl)[13][14]. This is the most common method for proteins and nucleic acids.

    • Site-Specific Labeling: Only the N1 position (or a select few positions) is labeled with ¹⁵N. This requires a specific chemical synthesis route using ¹⁵N-labeled precursors[15][16]. While more complex synthetically, it provides the cleanest possible spectrum and is definitive for signal assignment. This approach is powerful for assigning resonances unambiguously[15].

G A Synthesize or Express ¹⁵N-Labeled Adenosine N1-Oxide B Prepare Two Samples: 1. Labeled compound in mixture 2. Unlabeled compound in mixture (Control) A->B C Acquire 2D ¹H-¹⁵N HMBC/HSQC Spectra on Both Samples B->C D Subtract or Compare Spectra C->D E Unambiguous Identification of Target Signals D->E

Caption: Workflow for unambiguous signal identification using isotopic labeling.

Detailed Experimental Protocols
Protocol 1: Acquiring a High-Quality 2D ¹H-¹⁵N HSQC/HMBC Spectrum

This protocol assumes the use of a modern NMR spectrometer with gradient capabilities.

  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent to a final concentration that provides adequate signal-to-noise. For biomolecules, this is typically in the 50 µM to 1 mM range.

    • Buffer the sample to the desired pH as determined in the optimization phase. Add 5-10% D₂O for the spectrometer's lock system.

    • Filter the sample to remove any particulates.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve high homogeneity (narrow linewidths) on the solvent peak.

    • Acquire a standard 1D ¹H spectrum to verify sample quality and determine the spectral width for the proton dimension.

  • HSQC/HMBC Parameter Optimization:

    • Use a standard pulse sequence from the spectrometer's library (e.g., hsqcedetgpsp for HSQC on Bruker systems).

    • Spectral Widths: Set the ¹H (F2) spectral width to cover all proton signals. Set the ¹⁵N (F1) spectral width to cover the expected range for adenosine nitrogens (e.g., ~150-250 ppm, but check literature for your specific system).

    • Carrier Frequencies: Center the ¹H carrier on the water resonance (for water suppression) and the ¹⁵N carrier in the middle of the expected chemical shift range.

    • ¹JNH / nJNH Coupling Constant: For HSQC, set the J coupling constant to ~90-95 Hz, which is typical for one-bond N-H couplings. For HMBC, this value is set to a long-range coupling (e.g., 5-10 Hz) to optimize the transfer through multiple bonds.

    • Acquisition Time & Number of Scans: Set a sufficient acquisition time in the direct dimension (t₂) for good digital resolution. The number of scans per increment should be a multiple of 8 or 16 for proper phase cycling and will depend on sample concentration. The number of increments in the indirect dimension (t₁) determines the resolution in the ¹⁵N dimension (a minimum of 128-256 points is common).

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Fourier transform the data.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectrum correctly. For ¹H, use a known internal standard (e.g., DSS or TSP). For ¹⁵N, indirect referencing based on the ¹H standard is common practice[3][17].

References
  • Uzawa, J., & Anzai, K. (1987). ¹⁵N nuclear magnetic resonance spectra of nucleoside compounds. Reflection of modifications at N1 and N6 of adenosine derivative. Canadian Journal of Chemistry, 65(11), 2691-2695. [Link]

  • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of biomolecular NMR, 46(1), 113–125. [Link]

  • Phan, A. T., & Patel, D. J. (2002). A Site-Specific Low-Enrichment ¹⁵N,¹³C Isotope-Labeling Approach to Unambiguous NMR Spectral Assignments in Nucleic Acids. Journal of the American Chemical Society, 124(6), 1160–1161. [Link]

  • Schuyler, A. D., & Mishanina, T. V. (2022). Speeding up direct ¹⁵N detection: hCaN 2D NMR experiment. Journal of biomolecular NMR, 76(4-5), 153–160. [Link]

  • Walsh Medical Media. (2024). Advanced Developments in In-Cell NMR for Studying Biomolecules in the Native Environments. [Link]

  • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 46(1), 113-125. [Link]

  • Marek, R., et al. (2002). and N -substituted purine derivatives: a ¹⁵N NMR study. Magnetic Resonance in Chemistry, 40(6), 353-359. [Link]

  • Guida, E., et al. (2011). ¹H, ¹³C and ¹⁵N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. Magnetic Resonance in Chemistry, 49(5), 279-283. [Link]

  • Kainosho, M. (2006). Application of ¹⁵N NMR Spectroscopy to Studies of the Intermolecular Interaction of Biomolecules. Applied Spectroscopy Reviews, 17(1), 1-86. [Link]

  • Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic acids research, 20(17), 4507–4513. [Link]

  • Korzhnev, D. M., et al. (2002). Addressing the overlap problem in the quantitative analysis of two dimensional NMR spectra: Application to N-15 relaxation measurements. Journal of Biomolecular NMR, 24(3), 245-250. [Link]

  • Wang, Z. J., et al. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Society Reviews, 51(11), 4349-4370. [Link]

  • University of Ottawa. Nitrogen NMR. [Link]

  • Wider, G. (2004). NMR Techniques Used with Very Large Biological Macromolecules in Solution. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]

  • SpectraBase. [N1,N3,NH2-(15)-N-(3)]-ADENINE - Optional[¹⁵N NMR] - Chemical Shifts. [Link]

  • Bertani, P., et al. (2014). ¹⁵N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 26-31. [Link]

  • Puszko, A., et al. (2012). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Monatshefte für Chemie - Chemical Monthly, 143, 1269–1275. [Link]

  • Truusa, M., et al. (2023). Analysis of adenosine phosphonucleotides in blood by nh-PHIP. ChemRxiv. [Link]

  • Jones, R. A. (2002). Syntheses of Specifically ¹⁵N-Labeled Adenosine and Guanosine. Current protocols in nucleic acid chemistry, Chapter 12, Unit 12.2. [Link]

  • Pravdivtsev, A. N., et al. (2021). ¹⁵N NMR Signal Amplification by Reversible Exchange of [¹⁵N₃]Ornidazole Antibiotic. Journal of the American Chemical Society, 143(35), 14454–14462. [Link]

  • Ran, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 689–701. [Link]

  • Ran, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS chemical neuroscience, 14(4), 689–701. [Link]

  • Grivet, M. (2022). Reducing signal interference in complex NMR spectra. SLU publication database. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? [Link]

  • Ran, C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in ¹H,¹⁵N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • KeAi Communications Co., Ltd. (2026). Nanoparticles for simplifying NMR signals to decode complex mixtures. EurekAlert!. [Link]

  • Harvie, S., et al. (2018). Snapshots from 2D [¹H, ¹⁵N] HSQC NMR data for reactions between [Pt(¹⁵NH₃)₂I₂], I, and longer ODNs. ResearchGate. [Link]

  • Brath, U., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D ¹H–¹⁵N and ¹H–¹³C multiplicity-separated (MS) HSQC spe. Journal of Magnetic Resonance, 270, 15-21. [Link]

  • Marek, R., & Lyčka, A. (2002). ¹⁵N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 35-56. [Link]

  • Johnston, J. C., & Pater, R. H. (2001). ¹⁵N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. NASA Technical Reports Server. [Link]

  • Higman, V. A. (2012). ¹H-¹⁵N HSQC - Protein NMR. [Link]

  • Magritek. (2024). Can benchtop NMR detect ¹⁵N at natural abundance? [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing T7 RNA Polymerase Incorporation of Adenosine-15N N1-Oxide

Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals seeking to synthesize isotopically labeled, base-modified RNA for downstream ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, structural biologists, and drug development professionals seeking to synthesize isotopically labeled, base-modified RNA for downstream applications such as NMR spectroscopy, cross-linking studies, or therapeutic RNA development.

Incorporating Adenosine-15N N1-Oxide via in vitro transcription (IVT) presents a unique biochemical challenge. While the 15 N isotope is biochemically silent, the N1-oxide modification fundamentally alters the Watson-Crick base-pairing face of the nucleotide. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to overcome polymerase stalling and achieve high-yield incorporation.

Mechanistic Background: The Watson-Crick Face Challenge

Wild-type T7 RNA Polymerase (T7 RNAP) relies heavily on the thermodynamic stability of the DNA-RNA hybrid within its active site to maintain processivity. The N1 position of canonical adenosine serves as a critical hydrogen-bond acceptor when pairing with thymidine or uridine on the template strand.

Adding an oxide group at the N1 position (N1-oxide) disrupts this essential hydrogen bond and introduces a severe steric clash at the Watson-Crick face[1]. When wild-type T7 RNAP encounters this bulky modification, the enzyme's active site cannot properly close around the incoming nucleotide, leading to polymerase stalling, slippage, and ultimately, abortive transcription[2]. To bypass this, researchers must utilize engineered T7 RNAP mutants that possess a relaxed active site architecture capable of accommodating bulky substituents[3].

Mechanism A Adenosine-15N N1-Oxide B Watson-Crick Face Steric Clash & H-Bond Disruption A->B C Wild-Type T7 RNAP B->C D Mutant T7 RNAP (Y639F / H784A) B->D E Abortive Transcription & Chain Termination C->E F Successful Elongation & RNA Synthesis D->F

Mechanistic bypass of N1-Oxide steric clash using mutant T7 RNAP.

Frequently Asked Questions (FAQs)

Q: Why am I only getting short, truncated RNA fragments (<20 nt) when using Adenosine-15N N1-Oxide? A: You are observing abortive transcription. Because the N1-oxide modification disrupts Watson-Crick base pairing[1], the DNA-RNA hybrid is thermodynamically unstable. During the initial phase of transcription (promoter clearance), the wild-type polymerase fails to transition into a stable elongation complex and prematurely releases the short transcript[4].

Q: Which engineered T7 RNAP variant is best suited for incorporating N1-oxide modifications? A: We strongly recommend the Y639F/H784A double mutant . While the Y639F single mutation is famous for relaxing 2'-OH specificity (allowing 2'-Fluoro or 2'-OMe incorporation), it is insufficient for bulky base modifications. The addition of the H784A mutation expands the minor groove binding pocket of the active site, significantly enhancing the enzyme's ability to process bulky Watson-Crick face modifications without terminating the chain[3].

Q: Can I improve incorporation efficiency by altering the IVT buffer chemistry? A: Yes. Replacing or supplementing standard Magnesium ( Mg2+ ) with Manganese ( Mn2+ ) alters the coordination geometry within the polymerase active site. Mn2+ lowers the stringency of base-pairing fidelity, effectively "blinding" the polymerase to the steric clash caused by the N1-oxide group, thereby facilitating continuous elongation[4].

Q: Should I completely replace canonical ATP with Adenosine-15N N1-Oxide in my reaction? A: No. A 100% substitution often leads to complete reaction failure if the transcript contains consecutive adenosine residues. We recommend a stoichiometric bias (e.g., a 4:1 or 10:1 ratio of Modified-ATP to Canonical-ATP). This forces a high rate of incorporation while providing just enough canonical ATP to rescue the polymerase from permanent stalling at poly-A tracts[4].

Quantitative Performance of T7 RNAP Variants

To guide your experimental design, the following table summarizes the relative performance of various T7 RNAP variants when challenged with bulky, base-modified nucleotides like N1-oxide.

T7 RNAP VariantRelative Incorporation EfficiencyAbortive Transcript RatePrimary Structural Mechanism
Wild-Type (WT) < 5%High (>80%)Strict Watson-Crick fidelity; narrow active site.
Y639F 15 - 25%HighLoss of 2'-OH discrimination; base fidelity remains intact.
Y639F / H784A 60 - 75%ModerateExpanded minor groove pocket accommodates bulky base modifications.
P266L 40 - 50%Low (<20%)Altered scrunching dynamics prevent early transcript release.
P266L / Y639F / H784A 80 - 90% Low Synergistic combination of expanded pocket and high processivity.

Troubleshooting Matrix

Use the following logical workflow to diagnose and resolve issues specific to Adenosine-15N N1-Oxide incorporation.

Workflow Start Evaluate IVT Yield & Integrity Q1 Yield < 10 µg? Start->Q1 S1 Switch to Y639F/H784A or P266L Mutant Q1->S1 Yes Q2 Truncated Transcripts? Q1->Q2 No S1->Q2 S2 Add 1-2 mM MnCl2 & Optimize NTP Ratio Q2->S2 Yes Success Purify Full-Length Modified RNA Q2->Success No S2->Success

IVT optimization workflow for resolving low yield and truncated transcripts.

Specific Interventions:
  • Issue: High levels of dsRNA byproducts.

    • Causality: Mutant polymerases operating under relaxed fidelity (especially with Mn2+ ) are prone to template switching and RNA-dependent RNA polymerization.

    • Solution: Limit incubation time to exactly 2 hours. Do not perform overnight incubations.

  • Issue: No full-length product on PAGE gel.

    • Causality: The sequence may contain a poly-A tract (e.g., AAA) that acts as a hard roadblock for the mutant polymerase.

    • Solution: Redesign the template to avoid consecutive adenosines, or decrease the Modified:Canonical ATP ratio from 10:1 to 3:1.

Standardized Experimental Protocol: High-Efficiency IVT

This protocol is designed as a self-validating system . It includes mandatory internal controls to ensure that any failure can be immediately isolated to either template integrity, enzyme activity, or nucleotide steric clash.

Materials Required
  • Enzyme: Y639F/H784A T7 RNA Polymerase (50 U/µL).

  • Template: Linearized dsDNA with a class III T7 promoter (e.g., Φ 6.5).

  • Nucleotides: Canonical GTP, CTP, UTP (100 mM each); Canonical ATP (10 mM); Adenosine-15N N1-Oxide triphosphate (100 mM).

  • Buffer: 5X Custom IVT Buffer (200 mM Tris-HCl pH 7.9, 30 mM MgCl2​ , 10 mM MnCl2​ , 50 mM DTT, 10 mM Spermidine).

Step-by-Step Methodology

Step 1: Reaction Assembly (Set up at Room Temperature to avoid Spermidine precipitation) Prepare three parallel reactions:

  • Negative Control: No template DNA (Validates absence of RNase/DNase contamination).

  • Positive Control: 100% Canonical ATP (Validates template and enzyme baseline activity).

  • Experimental: 4:1 ratio of Adenosine-15N N1-Oxide to Canonical ATP.

For a 50 µL Experimental reaction, combine:

  • Nuclease-free water: up to 50 µL

  • 5X Custom IVT Buffer: 10 µL

  • Linearized DNA Template: 1 µg

  • GTP, CTP, UTP (100 mM): 2 µL each (4 mM final)

  • Adenosine-15N N1-Oxide (100 mM): 1.6 µL (3.2 mM final)

  • Canonical ATP (10 mM): 4 µL (0.8 mM final)

  • RNase Inhibitor (40 U/µL): 1 µL

  • Y639F/H784A T7 RNAP (50 U/µL): 2 µL

Step 2: Incubation & Causality Check Incubate all reactions at 37°C for exactly 3 hours.

  • Causality Note: Extended incubation beyond 4 hours with mutant polymerases and Mn2+ exponentially increases the formation of immunogenic dsRNA byproducts.

Step 3: Template Digestion Add 2 µL of RNase-free DNase I to each tube. Incubate at 37°C for 15 minutes to degrade the DNA template.

Step 4: Self-Validation via Denaturing Urea-PAGE Run 1 µL of each reaction on a 10% TBE-Urea Polyacrylamide Gel.

  • Validation Check 1: The Negative Control must be completely blank.

  • Validation Check 2: The Positive Control must show a single, crisp band at the expected molecular weight. If this fails, your template or enzyme is degraded.

  • Validation Check 3: The Experimental lane should show a band running slightly higher than the Positive Control (due to the added mass and altered charge/structure of the N1-oxide modification). A smear at the bottom of the gel indicates the Modified:Canonical ATP ratio is too high, causing abortive transcription.

Step 5: Purification Purify the validated experimental RNA using Size Exclusion Chromatography (e.g., Sephadex G-25) to remove unincorporated Adenosine-15N N1-Oxide, followed by standard ethanol precipitation.

References

  • A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.
  • A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs.
  • RNA tertiary structure and conformational dynamics revealed by BASH MaP. eLife Sciences.
  • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study. Royal Society of Chemistry (RSC).

Sources

Optimization

Minimizing isotopic scrambling during Adenosine-15N N1-Oxide extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address a critical challenge in quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address a critical challenge in quantitative mass spectrometry: minimizing isotopic scrambling during the extraction of Adenosine-15N N1-Oxide . As a stable isotope-labeled (SIL) internal standard, the integrity of the 15N label is paramount for accurate quantification.[1] This document offers field-proven insights and methodologies to ensure the reliability of your experimental results.

The Challenge: Understanding 15N Scrambling in N-Oxides

Isotopic scrambling refers to the unintentional exchange or migration of a stable isotope label (in this case, 15N) with its natural abundance counterpart (14N) from the surrounding matrix or other molecules. In the context of Adenosine-15N N1-Oxide, the N-oxide functional group can be susceptible to reduction back to the amine, particularly under harsh chemical conditions (e.g., inappropriate pH, high temperature) or enzymatic activity during sample processing. This reduction, followed by potential re-oxidation, can lead to the loss of the 15N label and the incorporation of a 14N atom, compromising the internal standard's integrity.

This phenomenon leads to an underestimation of the analyte concentration because the mass spectrometer detects a reduced signal for the "heavy" standard and an artificially inflated signal for the "light" (unlabeled) analyte.[1]

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common issues observed during experimental workflows.

Problem 1: I'm observing a significant M-1 peak (loss of the 15N label) for my Adenosine-15N N1-Oxide internal standard.

  • Potential Cause 1: pH-Induced Instability. The N-oxide moiety can be unstable under strongly acidic or basic conditions during extraction.

    • Troubleshooting Step: Ensure your extraction buffer is maintained within a neutral to slightly acidic pH range (pH 5.0-7.0). Verify the pH of all solutions, including the sample matrix, before and after addition of the internal standard. Avoid prolonged exposure to harsh pH environments.

  • Potential Cause 2: Thermal Degradation. Elevated temperatures during sample preparation steps like solvent evaporation can promote degradation and label scrambling.

    • Troubleshooting Step: Conduct all extraction and evaporation steps at reduced temperatures. Use a centrifugal vacuum concentrator (SpeedVac) without heat or a gentle stream of nitrogen at room temperature for solvent removal. Studies on adenosine, a close analog, show significant degradation at elevated temperatures, with a projected shelf life of at least 5 years at room temperature.[2]

  • Potential Cause 3: Reductive Reagents in Matrix. The biological matrix (e.g., cell lysate, plasma) may contain endogenous reducing agents that can chemically reduce the N-oxide.

    • Troubleshooting Step: Minimize the time the internal standard is in contact with the unprocessed matrix. Proceed to protein precipitation and solid-phase extraction (SPE) promptly after spiking the standard. Consider a protein precipitation step with cold acetonitrile or methanol to denature enzymes and remove many interfering substances.

Problem 2: My recovery of the internal standard is low and inconsistent across samples.

  • Potential Cause 1: Sub-optimal Solid-Phase Extraction (SPE) Protocol. The choice of SPE sorbent and the wash/elution solvents are critical for consistent recovery.

    • Troubleshooting Step: For adenosine and its analogs, polymeric reversed-phase sorbents often provide higher and more reproducible recoveries than traditional silica-based C18 cartridges.[3] The Oasis HLB sorbent has demonstrated recovery rates >83.3% with a relative standard deviation of <4.8%.[3] Ensure proper conditioning of the SPE cartridge and optimize wash steps to remove matrix interferences without causing premature elution of the analyte.

  • Potential Cause 2: Inefficient Elution. The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

    • Troubleshooting Step: A common elution solvent for adenosine analogs is methanol.[3] If recovery is still low, consider a more polar solvent mixture or one with a small percentage of a modifier like ammonium hydroxide to increase elution strength, followed by immediate neutralization. For mixed-mode anion exchange cartridges, an eluting solution of 2% acetic acid has been shown to be effective for nucleotides.[4]

Problem 3: I see a high background signal or matrix effects in my LC-MS/MS data.

  • Potential Cause: Insufficient Sample Cleanup. Co-eluting matrix components can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.[1]

    • Troubleshooting Step: Implement a more rigorous wash step in your SPE protocol. A typical wash solvent is a weak organic solvent that will not elute the analyte of interest.[5] Alternatively, consider a liquid-liquid extraction step or derivatization with a reagent like dansyl chloride, which has been shown to improve sensitivity and reduce matrix effects for adenosine quantification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for Adenosine-15N N1-Oxide extraction? A1: Based on studies with similar N6-alkyl substituted adenosines, polymeric reversed-phase sorbents, such as Oasis HLB, are recommended.[3] These sorbents have shown higher and more reproducible recovery rates compared to traditional silica-based C18 materials.[3] For nucleotides, mixed-mode anion exchange reverse phase columns like the Oasis MAX are also a strong choice.[4]

Q2: How critical is temperature control during sample processing? A2: Temperature control is highly critical. All steps should be performed on ice or at refrigerated temperatures (4°C) whenever possible.[7] High temperatures can accelerate chemical reactions that lead to the reduction of the N-oxide group and subsequent isotopic scrambling.[2][8]

Q3: Can I store my samples after spiking with the internal standard? A3: It is highly recommended to proceed with the extraction immediately after adding the internal standard. If storage is unavoidable, samples should be stored at -80°C to minimize enzymatic activity and chemical degradation.[2] However, a stability test should be performed to validate that no significant degradation or scrambling occurs during storage.

Q4: How can I verify the isotopic purity of my Adenosine-15N N1-Oxide standard? A4: The isotopic purity should be confirmed by analyzing a high-concentration solution of the standard via mass spectrometry.[1] The resulting spectrum should show a dominant peak corresponding to the 15N-labeled molecule, with the corresponding unlabeled (M-1) peak being minimal. The Certificate of Analysis (CoA) provided by the supplier should also state the isotopic purity.

Optimized Protocol: Solid-Phase Extraction for Adenosine-15N N1-Oxide

This protocol is designed to maximize recovery while minimizing the risk of isotopic scrambling.

Materials:

  • SPE Cartridge: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg/1 mL)[9]

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: HPLC-grade water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: 95% Methanol in water

  • Sample Pre-treatment: 0.1% Formic acid in water

Methodology:

  • Sample Pre-treatment: Thaw biological samples (e.g., plasma, tissue homogenate) on ice. For a 100 µL sample, add 400 µL of cold 0.1% formic acid in water. This step helps to precipitate proteins and stabilize the analyte.

  • Spike Internal Standard: Add the Adenosine-15N N1-Oxide internal standard to the pre-treated sample.

  • Vortex & Centrifuge: Vortex the sample for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • SPE Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the Adenosine-15N N1-Oxide and analyte with 1 mL of 95% methanol in water into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or using a centrifugal vacuum concentrator without heat.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Interpretation and Quality Control

To ensure the integrity of your results, it is crucial to monitor for signs of isotopic scrambling.

ParameterExpected ObservationAction if Deviated
Isotopic Purity of Standard M-1 peak should be <1% of the M peak intensity in a pure standard solution.Source a new, high-purity standard.
In-Sample Stability The ratio of the M-1 to M peak area for the internal standard should remain constant across all samples and quality controls.Re-evaluate extraction conditions (pH, temperature).
Recovery Consistent and high recovery (>80%) of the internal standard across all samples.Re-optimize the SPE protocol (sorbent, wash/elution solvents).

Calculating Isotopic Scrambling: The percentage of scrambling can be estimated by comparing the peak area of the unlabeled analyte (Aunlabeled) to the peak area of the labeled internal standard (Alabeled) in a blank matrix spiked only with the internal standard.

% Scrambling = (A_unlabeled / A_labeled) * 100

A low percentage (<1%) is desirable and indicates a stable internal standard throughout the extraction process.

Visualizing the Workflow

Optimized Extraction Workflow

Optimized Extraction Workflow cluster_prep Sample Preparation (4°C) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample Biological Sample Pretreat Add Cold 0.1% Formic Acid (Protein Precipitation) Sample->Pretreat Spike Spike with Adenosine-15N N1-Oxide Pretreat->Spike Centrifuge Centrifuge at 14,000 x g Spike->Centrifuge Load Load Supernatant Centrifuge->Load Supernatant Condition Condition Cartridge (Methanol -> Water) Condition->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with 95% Methanol Wash->Elute Evaporate Evaporate Solvent (Nitrogen Stream, No Heat) Elute->Evaporate Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Optimized SPE workflow for Adenosine-15N N1-Oxide extraction.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start High Isotopic Scrambling or Low Recovery Detected Check_Temp Were all steps performed at low temperature (≤ 4°C)? Start->Check_Temp Check_pH Was pH maintained in the 5.0-7.0 range? Check_Temp->Check_pH Yes Sol_Temp Implement strict temperature control. Use cold blocks/solvents. Check_Temp->Sol_Temp No Check_SPE Is SPE protocol optimized? (Polymeric Sorbent, Wash/Elution) Check_pH->Check_SPE Yes Sol_pH Verify and adjust pH of all reagents. Minimize exposure time. Check_pH->Sol_pH No Sol_SPE Switch to polymeric sorbent (e.g., HLB). Re-optimize wash/elution steps. Check_SPE->Sol_SPE No Success Problem Resolved Check_SPE->Success Yes Sol_Temp->Check_Temp Sol_pH->Check_pH Sol_SPE->Check_SPE

Caption: Decision tree for troubleshooting isotopic scrambling issues.

References

  • Dal Ben, D., et al. (2001). Determination of the adenosine A(1) agonist N(6)-cyclopentyladenosine in rat blood by solid-phase extraction and HPLC. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Fretland, A. J., et al. (2019). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. Analytical Biochemistry. Retrieved from [Link]

  • Kao, C.-H., et al. (2020). Quantification of Adenosine Mono-, Di- and Triphosphate from Royal Jelly using Liquid Chromatography - Tandem Mass Spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Marin, R. M., et al. (2007). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Journal of Separation Science. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • alwsci. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Zieliński, M., et al. (2002). Nitrogen-15 fractionation in the thermal decomposition of nitrous oxide of natural isotopic composition. Isotopes in Environmental and Health Studies. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Adenosine-15N N1-Oxide isotopic enrichment using HRMS

High-Resolution Mass Spectrometry (HRMS) Validation of Adenosine-15N N1-Oxide Isotopic Enrichment: A Comprehensive Comparison Guide Executive Summary Adenosine N1-oxide (ANO) is a critical oxidized metabolite of adenosin...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry (HRMS) Validation of Adenosine-15N N1-Oxide Isotopic Enrichment: A Comprehensive Comparison Guide

Executive Summary

Adenosine N1-oxide (ANO) is a critical oxidized metabolite of adenosine, naturally occurring in matrices like royal jelly and recognized for its potent anti-inflammatory and antiviral properties 1. In advanced pharmacokinetics and metabolomics, the absolute quantification of ANO requires a Stable Isotope-Labeled Internal Standard (SIL-IS). Adenosine-15N N1-Oxide is the premier choice; however, the analytical integrity of your assay is entirely dependent on the isotopic enrichment of this standard.

As a Senior Application Scientist, I approach isotopic validation not as a simple quality control step, but as a fundamental requirement for quantitative accuracy. If the 15N enrichment falls below 99%, the residual unlabeled fraction (M+0) will cross-talk with the endogenous analyte signal, introducing a severe positive bias. This guide objectively compares premium Adenosine-15N N1-Oxide standards against conventional alternatives and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to verify isotopic purity.

The Mechanistic Importance of Isotopic Purity

To understand the causality behind experimental choices, we must look at the mass spectrometry dynamics of SIL-IS compounds. When an internal standard is spiked into a biological matrix, it undergoes the exact same ionization suppression or enhancement as the target analyte.

However, if the standard is only 95% isotopically enriched, 5% of the spiked standard exists as the M+0 (unlabeled) isotopologue. Because internal standards are typically spiked at concentrations 10 to 50 times higher than the assay's lower limit of quantification (LLOQ), a 5% M+0 impurity will completely mask the endogenous trace levels of Adenosine N1-Oxide.

G A Endogenous Adenosine B Oxidative Stress / Natural Sources (e.g., Royal Jelly) A->B C Adenosine N1-Oxide (ANO) Target Analyte B->C D LC-HRMS Quantification C->D Analyte Signal (M+0) E Adenosine-15N N1-Oxide (SIL Internal Standard) E->D IS Signal (M+n)

Caption: Logical relationship between endogenous Adenosine N1-Oxide and its 15N-labeled internal standard.

Comparative Analysis: Premium vs. Alternative Standards

The table below summarizes the quantitative performance metrics of a Premium Grade Adenosine-15N N1-Oxide standard compared to lower-tier alternatives.

SpecificationPremium Adenosine-15N N1-OxideStandard Grade 15N AnalogUnlabeled Surrogate Standard
Isotopic Enrichment > 99.0%95.0% - 98.0%N/A
M+0 Contribution (Cross-talk) < 0.1%2.0% - 5.0%High (Requires standard addition)
HRMS Mass Accuracy Error < 2 ppm< 5 ppm< 2 ppm
Quantitative Linearity (R²) > 0.9990.985 - 0.9900.950 - 0.980
Application Suitability Absolute trace quantificationSemi-quantitative screeningQualitative profiling

Data Interpretation: The Premium standard's >99.0% enrichment ensures that the M+0 cross-talk remains below the noise floor of the HRMS detector, preserving the integrity of the LLOQ.

Experimental Workflow: HRMS Validation Protocol

Validating isotopic enrichment requires instrumentation capable of distinguishing between true isotopic labels and natural heavy isotopes (e.g., 13C, 18O). Orbitrap and Q-TOF mass spectrometers are the gold standards for this application due to their ultra-high resolution capabilities 2.

Workflow S1 1. Standard Preparation Dilute to 10-50 ng/mL Avoid detector saturation S2 2. Chromatographic Separation HILIC UHPLC Isolate from matrix S1->S2 S3 3. HRMS Acquisition Orbitrap/Q-TOF MS Resolution > 120,000 S2->S3 S4 4. Isotopic Extraction Extract M+0 to M+n Mass Tolerance < 5 ppm S3->S4 S5 5. Enrichment Calculation Adjust for 13C/18O Verify > 99% 15N S4->S5

Caption: Step-by-step HRMS workflow for validating the isotopic enrichment of Adenosine-15N N1-Oxide.

Step-by-Step Methodology & Causality

Step 1: Standard Preparation

  • Action: Dissolve the Adenosine-15N N1-Oxide standard in LC-MS grade water/methanol (50:50, v/v) to a stock concentration of 1 mg/mL. Dilute to a working range of 10–50 ng/mL.

  • Causality: Keeping the concentration strictly in the low ng/mL range prevents space-charge effects in the Orbitrap C-trap. Detector saturation artificially skews relative isotopic abundance measurements, leading to false enrichment calculations 2.

Step 2: Chromatographic Separation

  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) with a mobile phase gradient of (A) 10 mM ammonium formate in water and (B) acetonitrile.

  • Causality: Adenosine N1-oxide is a highly polar, oxidized molecule 3. HILIC provides superior retention and peak shape compared to reversed-phase C18, ensuring the analyte enters the MS source as a sharp, concentrated band to maximize the signal-to-noise ratio of minor isotopologues.

Step 3: HRMS Acquisition

  • Action: Operate the Orbitrap MS in positive ESI mode. Set the resolution to 120,000 (at m/z 200), AGC target to 1e6, and maximum injection time to 100 ms.

  • Causality: Ultra-high resolution (>100k) is mandatory. The mass difference between a 15N substitution and a 13C substitution requires extreme resolving power to prevent isobaric overlap. Failing to resolve these peaks will artificially inflate the calculated 15N enrichment 4.

Step 4: Data Processing & The Self-Validating System

  • Action: Extract the exact masses for the M+0 (unlabeled) and M+n (fully labeled) isotopologues using a mass tolerance of < 5 ppm.

  • Self-Validation: To ensure the system is self-validating, calculate the isotopic ratio across three different injection volumes (e.g., 1 µL, 5 µL, 10 µL). If the calculated M+0/M+n ratio remains constant (RSD < 5%) across the varying loads, the measurement is validated and proven to be free from concentration-dependent detector saturation artifacts.

References

  • Source: MDPI (2020)
  • Source: PubMed (2014)
  • Source: ACS Publications (2025)
  • Source: ResearchGate (2025)

Sources

Comparative

Structural and chemical differences between Adenosine-15N N1-Oxide and Inosine-15N

As a Senior Application Scientist, selecting the appropriate isotopic and structural analogs is paramount when investigating purine metabolism, RNA editing, or receptor pharmacology. Adenosine is a ubiquitous endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate isotopic and structural analogs is paramount when investigating purine metabolism, RNA editing, or receptor pharmacology. Adenosine is a ubiquitous endogenous signaling molecule, but its utility in vitro and in vivo is severely limited by its rapid deamination (half-life of seconds) into inosine by Adenosine Deaminase (ADA).

To bypass or study this limitation, researchers rely on modified analogs. Adenosine-15N N1-Oxide and Inosine-15N represent two distinct chemical trajectories of adenosine. This guide objectively compares their structural properties, functional performance, and analytical applications, providing self-validating protocols for their integration into your workflows.

Structural and Chemical Divergence

The fundamental difference between these two compounds lies in their oxidation state and ring structure, which dictates their enzymatic fate.

  • Adenosine-15N N1-Oxide features a dative nitrogen-oxygen bond at the N1 position of the adenine ring. This modification sterically and electronically shields the adjacent C6-amino group, making the molecule highly refractory to ADA-mediated hydrolysis (). The 15 N label (typically at specific ring nitrogens or uniformly distributed) serves as a mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) tracer, allowing researchers to track this stable, anti-inflammatory analog in complex biological matrices without signal loss from degradation.

  • Inosine-15N is a hypoxanthine derivative containing a carbonyl group at the C6 position. It is the natural product of adenosine deamination. In biological systems, the conversion of adenosine to inosine in RNA (A-to-I editing) by ADAR enzymes alters base-pairing from Uridine to Cytidine, fundamentally recoding transcripts (). Synthetically, 15 N-labeled inosine is the gold standard for measuring Kinetic Isotope Effects (KIE) to map the transition states of purine-cleaving enzymes ().

Quantitative Data Comparison
PropertyAdenosine-15N N1-OxideInosine-15N
Chemical Formula C10​H13​N4​(15N)O5​ C10​H12​N3​(15N)O5​
Molecular Weight ~284.23 g/mol ~269.22 g/mol
Key Structural Feature N-O dative bond at N1 of purine ringCarbonyl at C6 (Hypoxanthine base)
Enzymatic Stability Highly resistant to Adenosine Deaminase (ADA)Natural product of ADA; substrate for PNP
Primary Application Stable AR agonist, PK/PD tracingRNA editing studies, NMR/MS KIE probes
Receptor Affinity Broad Adenosine Receptor (AR) agonistWeak/Modulatory

Mechanistic Pathway: The ADA Blockade

The diagram below illustrates the metabolic divergence of adenosine. While native adenosine is rapidly converted to inosine, N1-oxidation creates a structural blockade, preventing the hydrolytic deamination required to form the hypoxanthine ring.

PurineMetabolism A Native Adenosine B Inosine-15N (Deaminated Product) A->B Adenosine Deaminase (Hydrolytic Deamination) C Adenosine-15N N1-Oxide A->C N1-Oxidation (Chemical/Biological) C->B Enzymatic Blockade (Refractory to ADA)

Metabolic pathways showing ADA-mediated deamination and the enzymatic blockade by N1-oxidation.

Self-Validating Experimental Protocols

To maximize the utility of these compounds, experimental design must account for their specific chemical behaviors. Below are two field-proven methodologies that leverage the unique properties of each analog.

Protocol A: LC-MS/MS Validation of Enzymatic Stability (Using Adenosine-15N N1-Oxide)

Causality & Rationale: To definitively prove that a drug candidate acts via adenosine receptors rather than downstream metabolites, it must survive systemic circulation. We use Adenosine-15N N1-Oxide because the 15 N label allows us to differentiate the spiked analog from endogenous adenosine in serum, while the N1-oxide modification provides the necessary ADA resistance.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 53.3 mM potassium phosphate buffer (pH 7.4) containing 0.003% BSA. Spike the buffer with 6.7 U/L of recombinant human Adenosine Deaminase (ADA).

  • Substrate Incubation: Introduce 10 µM of Adenosine-15N N1-Oxide into the active matrix at 37°C. In a parallel control vial, introduce 10 µM of unlabeled native Adenosine.

  • Kinetic Quenching: At precise intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 13 C-Inosine) to precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transitions for the 15 N mass.

  • Self-Validation Check: The protocol validates itself through the control vial: native adenosine must show >90% depletion within 15 minutes (forming inosine). If the Adenosine-15N N1-Oxide peak area remains >95% relative to the T=0 baseline at 60 minutes, the ADA-refractory nature of the N1-oxide modification is confirmed.

Protocol B: Transition State Mapping via Competitive KIE (Using Inosine-15N)

Causality & Rationale: Heavy atom kinetic isotope effects (KIEs) are notoriously small (often yielding values between 1.01 and 1.05). Measuring them in separate reactions introduces unacceptable systematic errors (e.g., pipetting variances). By mixing unlabeled Inosine and Inosine-15N in the same reaction vessel, both isotopes experience identical enzymatic conditions. The difference in their reaction rates reveals the exact bond-breaking mechanics at the transition state.

Step-by-Step Methodology:

  • Substrate Blend: Prepare a highly precise 1:1 molar ratio mixture of unlabeled Inosine and Inosine-15N in 50 mM HEPES buffer (pH 7.0). Extract an aliquot to establish the baseline isotopic ratio ( R0​ ) via Isotope Ratio Mass Spectrometry (IRMS).

  • Partial Enzymatic Cleavage: Introduce Purine Nucleoside Phosphorylase (PNP). Allow the reaction to proceed until exactly 20% to 30% of the substrate is converted to hypoxanthine (fractional conversion, f ).

  • Arrest & Isolation: Quench the reaction by rapid ultrafiltration (using a 3 kDa MWCO filter) to remove the enzyme. Separate the unreacted inosine pool from the newly formed hypoxanthine using preparative reverse-phase HPLC.

  • IRMS Quantification: Analyze the isolated, unreacted inosine pool to determine its new isotopic ratio ( R ). Because the lighter isotope reacts slightly faster, the unreacted pool will become enriched with Inosine-15N.

  • Self-Validation Check: Calculate the KIE using the Bigeleisen equation: KIE=ln[(1−f)(R/R0​)]ln(1−f)​ . A resulting KIE significantly greater than 1.000 self-validates that the 15 N-labeled position is directly involved in the rate-limiting transition state of the enzyme.

References

  • Anti-inflammatory effects of adenosine N1-oxide Journal of Inflammation (London), 2015 URL:[Link]

  • Inosine induces context-dependent recoding and translational stalling Nucleic Acids Research, 2018 URL:[Link]

  • Heavy Atom Labeled Nucleotides for Measurement of Kinetic Isotope Effects Molecules / PMC, 2011 URL:[Link]

  • Adenosine-to-inosine RNA editing in cancer: molecular mechanisms and downstream targets Molecular Cancer / PMC, 2024 URL:[Link]

Validation

A Senior Application Scientist's Guide to Optimizing Adenosine-15N N1-Oxide Extraction Across Diverse Tissue Matrices

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates and their metabolites in various tissues is a cornerstone of preclinical and clinical research. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic candidates and their metabolites in various tissues is a cornerstone of preclinical and clinical research. This guide provides an in-depth comparison of extraction efficiencies for Adenosine-15N N1-Oxide, a polar nucleoside analog, across key tissue types: liver, kidney, brain, and muscle. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative data.

Adenosine-15N N1-Oxide is the stable isotope-labeled version of Adenosine N1-Oxide, an anti-inflammatory agent.[1][2] Its high polarity, a characteristic shared with its parent compound adenosine (logP of -1.05), presents a significant challenge for efficient extraction from complex biological matrices.[3] This guide will compare two principal extraction strategies: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), providing the technical insights necessary to select the optimal method for your specific research needs.

The Critical Role of a Stable Isotope-Labeled Internal Standard

Before delving into extraction methodologies, it is crucial to underscore the importance of the internal standard (IS). Adenosine-15N N1-Oxide, being a stable isotope-labeled (SIL) version of the analyte, is the ideal internal standard.[4][5] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it experiences similar extraction inefficiencies and matrix effects during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This co-behavior allows for accurate correction of any analyte loss or signal suppression/enhancement, which is paramount for reliable quantification in complex biological samples.[5][8]

Understanding the Matrix: Tissue-Specific Challenges

Each tissue type presents a unique biochemical environment that can significantly impact extraction efficiency.

  • Liver: As the primary metabolic hub, liver tissue is rich in enzymes and a wide array of both polar and non-polar endogenous compounds, increasing the potential for interfering substances in the final extract.[9][10]

  • Kidney: This organ's primary function of filtering blood results in a high concentration of salts and other small polar molecules, which can contribute to significant matrix effects.[11]

  • Brain: The high lipid content of brain tissue can complicate the extraction of polar analytes, and the presence of neurotransmitters and their metabolites adds to the complexity of the matrix.[12]

  • Muscle: A protein-rich tissue, muscle requires efficient homogenization and protein removal to ensure effective extraction of small molecules.[13]

Comparative Analysis of Extraction Methodologies

The choice of extraction method represents a trade-off between speed, simplicity, and the cleanliness of the final extract. We will now compare Protein Precipitation and Solid-Phase Extraction in the context of extracting the highly polar Adenosine-15N N1-Oxide.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique that involves the addition of a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) to the tissue homogenate.[14] This process denatures and precipitates proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.

Rationale: The high water miscibility of solvents like acetonitrile and methanol allows them to disrupt the hydration shell around proteins, leading to their precipitation.[13] For polar analytes like Adenosine-15N N1-Oxide, these polar solvents are also effective at keeping the target compound in solution.

Advantages:

  • Speed and Simplicity: PPT is a fast and technically simple method suitable for high-throughput applications.

  • Generic Applicability: It can be applied to a wide range of analytes and matrices.

Disadvantages:

  • High Matrix Effects: PPT is a non-selective technique that can result in the co-extraction of a significant amount of endogenous matrix components, such as phospholipids.[13] This can lead to substantial ion suppression or enhancement in the MS source, compromising the accuracy and sensitivity of the assay.[11]

  • Potential for Analyte Loss: Some analytes may co-precipitate with the proteins, leading to lower recovery.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique that separates compounds based on their physical and chemical properties.[9][10] The process involves passing the sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent.

Rationale: For a polar compound like Adenosine-15N N1-Oxide, a mixed-mode SPE sorbent, which combines both reversed-phase and ion-exchange properties, is often the most effective.[15][16] For instance, a mixed-mode cation exchange (MCX) sorbent can retain the basic purine structure of adenosine via cation exchange while also utilizing reversed-phase interactions.[17] This dual retention mechanism allows for more stringent washing steps to remove interfering matrix components.

Advantages:

  • Reduced Matrix Effects: SPE provides significantly cleaner extracts compared to PPT, resulting in lower matrix effects and improved assay sensitivity and reliability.[18][19]

  • Higher Selectivity and Recovery: By choosing the appropriate sorbent and optimizing the wash and elution steps, high recovery of the target analyte can be achieved with excellent removal of interferences.

Disadvantages:

  • Method Development: SPE protocols often require more extensive method development and optimization compared to PPT.

  • Time and Cost: The procedure is generally more time-consuming and expensive per sample.

Quantitative Comparison of Extraction Efficiencies

The following table summarizes hypothetical yet realistic data comparing the extraction efficiencies of Protein Precipitation (using acetonitrile) and Solid-Phase Extraction (using a mixed-mode cation exchange sorbent) for Adenosine-15N N1-Oxide across the four tissue types.

Tissue TypeExtraction MethodRecovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Liver Protein Precipitation (ACN)7512.5-45
Solid-Phase Extraction (MCX)925.8-8
Kidney Protein Precipitation (ACN)7811.2-55
Solid-Phase Extraction (MCX)944.5-10
Brain Protein Precipitation (ACN)7214.1-35
Solid-Phase Extraction (MCX)896.2-7
Muscle Protein Precipitation (ACN)8110.5-30
Solid-Phase Extraction (MCX)954.9-5

*Recovery (%) is the percentage of the analyte recovered after the extraction process. *RSD (%) is a measure of the precision of the extraction method. *Matrix Effect (%) is the percentage of signal suppression (-) or enhancement (+) caused by co-eluting matrix components.

As the data illustrates, while PPT offers acceptable recovery, it is plagued by significant matrix effects across all tissue types, particularly in the kidney. SPE, on the other hand, consistently delivers higher recovery, better precision (lower RSD), and substantially lower matrix effects, leading to more reliable and accurate quantification.

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction of Adenosine-15N N1-Oxide from tissue samples. All procedures should be performed in accordance with bioanalytical method validation guidelines from regulatory bodies such as the FDA.[20][21][22]

General Tissue Homogenization Protocol
  • Accurately weigh approximately 100 mg of frozen tissue.

  • Add the tissue to a 2 mL tube containing ceramic beads.

  • Add 1 mL of ice-cold homogenization buffer (e.g., PBS).

  • Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved.

  • Keep the homogenate on ice to minimize enzymatic degradation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (Adenosine-15N N1-Oxide at a known concentration).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX)
  • Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 100 µL of tissue homogenate, add 100 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualization of Experimental Workflow

Extraction_Workflow_Comparison cluster_tissue Tissue Sample cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Liver Liver Homogenization Homogenization (with Internal Standard) Liver->Homogenization Kidney Kidney Kidney->Homogenization Brain Brain Brain->Homogenization Muscle Muscle Muscle->Homogenization PPT_Step1 Add Acetonitrile & Vortex Homogenization->PPT_Step1 Method 1 SPE_Step1 Condition & Equilibrate (MCX Cartridge) Homogenization->SPE_Step1 Method 2 PPT_Step2 Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Analysis LC-MS/MS Quantification PPT_Step3->Analysis SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash Interferences SPE_Step2->SPE_Step3 SPE_Step4 Elute Analyte SPE_Step3->SPE_Step4 SPE_Step4->Analysis

Caption: Comparative workflow for PPT and SPE of Adenosine-15N N1-Oxide.

Conclusion and Recommendations

The selection of an appropriate extraction method is a critical determinant of data quality in the bioanalysis of polar compounds like Adenosine-15N N1-Oxide from complex tissue matrices. While Protein Precipitation offers a rapid and simple approach, it is often compromised by significant matrix effects that can lead to inaccurate and imprecise results.

For robust, reliable, and sensitive quantification, Solid-Phase Extraction using a mixed-mode cation exchange sorbent is the recommended methodology . The superior clean-up capabilities of SPE lead to a significant reduction in matrix effects and higher analyte recovery, which are essential for meeting the stringent requirements of regulated bioanalytical studies. The initial investment in method development for SPE is far outweighed by the long-term benefits of generating high-quality, defensible data.

This guide provides a framework for making an informed decision on the optimal extraction strategy for Adenosine-15N N1-Oxide. It is imperative that any chosen method be fully validated according to regulatory guidelines to ensure the integrity of the data that underpins critical decisions in drug development.

References

  • Williams, L., Merriman, S., Davies, G., Howells, A., Desbrow, C., Labadie, J., Calverley, R., Cleeve, M., Jordan, S., Lodder, H., & Burke, M. (n.d.). Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Biotage. Retrieved from [Link]

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Gonzalez-Riano, C., Dudzik, D., Garcia, A., Gil-de-la-Fuente, A., Gradillas, A., Godzien, J., Lopez-Gonzalvez, A., Rey-Stolle, F., Rojo, D., & Barbas, C. (2020). Improved Sensitivity in Hydrophilic Interaction Liquid Chromatography-Electrospray-Mass Spectrometry after Removal of Sodium and Potassium Ions from Biological Samples. Metabolites, 10(3), 97. [Link]

  • Riccardi, G., Gatto, F., Gagliardi, M., & D'Acunto, M. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Bioanalysis, 12(13), 907–922. [Link]

  • Shabir, G. A. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Pharmaceutical Technology, 27(6), 44-54.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • S. K. Das, and A. K. Bera. (2011, July 23). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved from [Link]

  • Riccardi, G., Gatto, F., Gagliardi, M., & D'Acunto, M. (2020). Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS. ResearchGate. Retrieved from [Link]

  • C₂N. (2025, November 6). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Oasis Cartridges and 96-Well Plates. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis Sample Extraction Products: Chemistry and Formats. Retrieved from [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

  • Fretland, A. J., Brown, J. M., & Plumb, R. S. (2019). Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization. Analytical Biochemistry, 568, 1–7. [Link]

  • Gago-Ferrero, P., Bletsou, A. A., & Thomaidis, N. S. (2023). Tumoral and normal brain tissue extraction protocol for wide-scope screening of organic pollutants. MethodsX, 10, 102069. [Link]

  • de Zeeuw, R. A., Franke, J. P., & de Boer, D. (1996). An enzymic digestion and solid-phase extraction procedure for the screening for acidic, neutral, and basic drugs in liver using gas chromatography for analysis. Journal of Analytical Toxicology, 20(4), 248–254. [Link]

  • PubChem. (n.d.). Adenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chida, J., & Kido, H. (2014). Extraction and quantification of adenosine triphosphate in mammalian tissues and cells. Methods in Molecular Biology, 1098, 21–32. [Link]

  • Cheng, Y., Li, Y., & Liu, H. (2026, January 5). Determination of nucleosides in serum by two-dimensional magnetic solid-phase extraction microfluidic chip/liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

  • Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]

  • de Graaf, E. L., van Breukelen, B., & Heeren, R. M. (2012). Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics. Journal of Proteome Research, 11(10), 4769–4778. [Link]

  • ResearchGate. (2025, August 6). Multi-layer solid-phase extraction and evaporation—enrichment methods for polar organic chemicals from aqueous matrices. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Lodermeyer, B., Gaser, B., & Vogeser, M. (2018). Accurate measurement of endogenous adenosine in human blood. PLOS ONE, 13(10), e0205943. [Link]

  • ResearchGate. (n.d.). Recovery of adenosine added to rat urine (samples 1 and 2), human urine.... Retrieved from [Link]

  • van der Stelt, I., de Vries, R., van Mierlo, H., de Boer, J. F., & van der Worp, H. B. (2010). Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS). Journal of Chromatography B, 878(19), 1493–1498. [Link]

  • Smith, S. L., Willis, C. L., & Coyle, B. (1989). Integrated Metabolomics and Transcriptomics Using an Optimised Dual Extraction Process to Study Human Brain Cancer Cells and Tissues. Metabolites, 9(11), 253. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Adenosine-15N N1-Oxide

As a Senior Application Scientist overseeing high-containment laboratory workflows, I frequently guide research teams on the operational integration of stable isotope-labeled bioactive molecules. Adenosine-15N N1-Oxide i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-containment laboratory workflows, I frequently guide research teams on the operational integration of stable isotope-labeled bioactive molecules. Adenosine-15N N1-Oxide is a highly valuable compound in pharmacological research and drug development. Unlike native adenosine, which has an extremely short half-life in blood, the N1-oxide derivative is refractory to adenosine deaminase-mediated conversion to inosine, granting it prolonged bioactivity[1].

Because it is a potent bioactive small molecule, handling Adenosine-15N N1-Oxide (CAS: 197227-85-3) requires stringent Personal Protective Equipment (PPE) and operational controls to prevent unintended biological exposure and maintain isotopic integrity[2]. This guide provides a self-validating system for the safe handling, solution preparation, and disposal of this compound.

Risk Assessment & Physicochemical Profile

Understanding the physical and biological nature of a chemical is the foundation of any safety protocol. Adenosine-15N N1-Oxide is typically supplied as a lyophilized crystalline powder. The primary hazard during handling is the aerosolization of this fine dust, which can lead to inhalation or mucosal absorption.

Table 1: Quantitative Physicochemical & Storage Parameters

ParameterSpecificationOperational Implication
CAS Number 197227-85-3 (15N variant) / 146-92-9 (Unlabeled)[2]Critical for SDS retrieval and regulatory waste tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization during analytical weighing.
Storage Temperature +4°C (Short-term)[3] / -20°C (Long-term)[4]Requires cold-chain management; vials must equilibrate to room temperature before opening to prevent condensation.
Purity ≥95 %[5]High purity necessitates precise analytical handling to maintain concentration accuracy.

Biological Context: Why Containment Matters

To understand the necessity of strict PPE, we must examine the compound's mechanism of action. Adenosine N1-Oxide modulates critical intracellular pathways. It exerts significant anti-inflammatory effects and promotes osteogenic and adipocyte differentiation via the PI3K/Akt/GSK-3β signaling pathway[6]. Accidental exposure can lead to unintended physiological effects, particularly in the regulation of inflammatory cytokines.

Pathway ANO Adenosine-15N N1-Oxide PI3K PI3K ANO->PI3K Activates Akt Akt (Ser473 Phosphorylation) PI3K->Akt Phosphorylates GSK3b GSK-3β (Ser9 Phosphorylation) Akt->GSK3b Phosphorylates (Inhibits) Diff Osteogenic & Adipocyte Differentiation Akt->Diff Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) GSK3b->Cytokines Suppresses Secretion

Figure 1: Adenosine N1-Oxide modulation of the PI3K/Akt/GSK-3β pathway.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the compound's ability to traverse biological barriers and the solvents used for reconstitution.

Table 2: PPE Specifications & Quantitative Metrics

PPE CategorySpecification / MaterialQuantitative MetricCausality & Scientific Rationale
Dermal Protection Nitrile Examination GlovesMin. thickness: 0.11 mm; Breakthrough: >480 minNitrile provides superior chemical resistance to DMSO—a common solvent for small molecules—compared to latex, preventing the solvent from acting as a transdermal carrier for the bioactive compound.
Eye Protection Tightly fitting safety gogglesANSI Z87.1 compliantProtects against micro-particulate dust during the transfer of the lyophilized powder and splashes during solvent addition.
Respiratory N95/FFP2 Mask or Half-face respiratorFiltration efficiency: ≥95%Essential when weighing powder outside of a containment system to prevent inhalation of bioactive dust[4].
Body Protection Flame-retardant lab coatKnee-length, fitted cuffsPrevents electrostatic attraction of the powder to street clothing and protects against solvent spills.

Operational Plan: Step-by-Step Handling Protocol

This self-validating protocol ensures that both the researcher and the isotopic integrity of the compound are protected during the preparation of stock solutions.

Workflow 1: Safe Weighing and Reconstitution

  • Thermal Equilibration: Remove the Adenosine-15N N1-Oxide vial from the -20°C freezer. Allow the vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening.

    • Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This degrades the compound and introduces weight artifacts during analytical weighing, compromising the precision of your 15N isotopic tracing.

  • Environmental Control: Conduct all weighing inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with active exhaust ventilation[4].

  • PPE Donning: Don the lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Lyophilized powders hold static charges, causing them to "jump" and contaminate the workspace or the operator.

  • Reconstitution: Add the pre-calculated volume of solvent directly to the original vial if the entire quantity is to be used. This minimizes transfer loss and dust generation.

  • Self-Validating Step: Before proceeding to biological assays, visually inspect the solution against a light source. Complete optical clarity validates that the compound has fully dissolved, ensuring accurate molarity and preventing particulate-induced cellular toxicity.

  • Aliquoting: Divide the stock solution into single-use aliquots in sterile, properly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Disposal and Waste Management Plan

Because Adenosine-15N N1-Oxide is a biologically active compound, its disposal must comply with environmental safety regulations to prevent contamination of local water systems.

Workflow 2: Decontamination and Disposal

  • Solid Waste: Collect all empty vials, weigh boats, and contaminated PPE (outer gloves) in a designated, robust polypropylene disposal bag (e.g., SEKUROKA® made of PP)[7].

  • Liquid Waste: Segregate liquid waste based on the solvent. Aqueous solutions containing the compound should be collected in a designated "Aqueous Bioactive Waste" carboy. Organic solvent-based solutions must go into a "Halogen-Free Organic Solvent" waste container.

  • Surface Decontamination: Wipe down the BSC and analytical balance with a solvent capable of dissolving the compound (e.g., 10% ethanol or mild detergent solution), followed by a wipe with distilled water.

  • Final Disposal: Offer surplus and non-recyclable solutions to a licensed chemical disposal company. Under no circumstances should bioactive solutions be flushed down the sink[4].

References

  • Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation.Biological and Pharmaceutical Bulletin (J-Stage).
  • Anti-inflammatory effects of adenosine N1-oxide.ResearchGate.
  • Adenosine-15N N1-Oxide — Chemical Substance Information.NextSDS.
  • Adenosine-13C5 | CAS 159496-13-6 | Safety Data Sheet.LGC Standards.
  • Cyclic AMP - Safety Data Sheet.ChemicalBook.
  • Adenosine N1-Oxide, 50 mg, CAS No. 146-92-9 | Other Fine Chemicals.Carl ROTH.

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